Technical Documentation Center

2,6-Dimethyl-2-(trifluoromethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dimethyl-2-(trifluoromethyl)morpholine

Core Science & Biosynthesis

Foundational

The Ascendancy of Trifluoromethylated Morpholines in Modern Drug Discovery: A Technical Guide

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's phys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and pharmacological properties.[1][2][3][4][5] When this powerful functional group is integrated into a morpholine scaffold—a privileged heterocyclic motif in its own right—the resulting trifluoromethylated morpholines emerge as a class of compounds with exceptional therapeutic potential.[6][7] This guide provides an in-depth technical exploration of the biological activities of trifluoromethylated morpholines, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and applications across various therapeutic areas. We will delve into the causal relationships behind experimental designs and present self-validating protocols, underscoring the scientific integrity of the data presented.

The Synergistic Advantage: Trifluoromethyl Group and Morpholine Scaffold

The remarkable biological activity of trifluoromethylated morpholines stems from the synergistic interplay between the trifluoromethyl group and the morpholine ring.

The Trifluoromethyl Group: A Bioisostere with Transformative Power

The CF3 group is a highly electronegative and lipophilic moiety that significantly influences a molecule's properties.[2][8][9] Its introduction can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.[2][10][11]

  • Increased Lipophilicity: This property can improve membrane permeability and facilitate passage across the blood-brain barrier.[2][10][12][13][14]

  • Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic amines, influencing their ionization state at physiological pH.[1][4][5]

  • Improved Binding Affinity: The CF3 group can engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced potency.[9]

The CF3 group often serves as a bioisosteric replacement for other chemical groups, such as the aliphatic nitro group, offering improved drug-like properties.[15][16][17][18]

The Morpholine Scaffold: A Privileged Heterocycle

The morpholine ring is a common feature in many approved drugs and clinical candidates.[6][7][19] Its prevalence is due to several favorable characteristics:

  • Improved Pharmacokinetics: The morpholine moiety can enhance aqueous solubility and oral bioavailability.[12][13][14]

  • Favorable pKa: The nitrogen atom in the morpholine ring has a pKa that often results in partial protonation at physiological pH, contributing to a good balance between solubility and permeability.[12][13][14]

  • Hydrogen Bonding Capability: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[12][13][14][20]

  • CNS Permeability: The physicochemical properties of the morpholine ring often contribute to a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-acting drugs.[12][13][14]

The combination of these two structural motifs creates a powerful synergy, leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Therapeutic Applications of Trifluoromethylated Morpholines

The unique properties of trifluoromethylated morpholines have led to their exploration in a wide range of therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

A significant area of research for trifluoromethylated morpholines is in the development of kinase inhibitors, particularly for the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[20][21]

Mechanism of Action: PI3K/mTOR Inhibition

Trifluoromethylated morpholines have been designed to bind to the ATP-binding pocket of PI3K and/or mTOR kinases. The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase, while the trifluoromethyl-substituted aryl group occupies a hydrophobic pocket, contributing to potency and selectivity.[20] The incorporation of a trifluoromethyl group has been shown to significantly enhance the selectivity and potency of these inhibitors.[22][23][24]

Logical Relationship: Trifluoromethylated Morpholine in PI3K/mTOR Inhibition

PI3K_mTOR_Inhibition cluster_binding Binding Interactions Compound Trifluoromethylated Morpholine PI3K_mTOR PI3K/mTOR Kinase Compound->PI3K_mTOR Binds to Morpholine Morpholine Moiety CF3_Aryl CF3-Aryl Group ATP_Binding ATP Binding Pocket PI3K_mTOR->ATP_Binding Hinge Hinge Region (Val851/Val882) ATP_Binding->Hinge Hydrophobic_Pocket Hydrophobic Pocket ATP_Binding->Hydrophobic_Pocket Inhibition Inhibition of Kinase Activity Hinge->Inhibition Leads to Hydrophobic_Pocket->Inhibition Leads to Morpholine->Hinge H-Bond CF3_Aryl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding mode of trifluoromethylated morpholines to PI3K/mTOR kinases.

Data Presentation: In Vitro Activity of Trifluoromethylated Morpholine-Based PI3K/mTOR Inhibitors

CompoundPI3Kα Ki (nM)mTOR Ki (nM)Cell LineIC50 (µM)Reference
PQR309 (Bimiralisib) 15-2545-65U87MG0.13[20][21]
Compound 10e N/AN/AA5490.033[22][23][24]
PQR530 SubnanomolarSubnanomolarVariousPotent[25]

Experimental Protocol: Synthesis of a Trifluoromethylated Pyridinyl-Morpholino-Triazine

This protocol is a generalized representation based on synthetic strategies reported in the literature for compounds like PQR309.[1][20]

  • Step 1: Synthesis of 2-amino-4-(trifluoromethyl)pyridine. This starting material can be synthesized via established methods.

  • Step 2: Dichlorination of the triazine core. React cyanuric chloride with one equivalent of morpholine in a suitable solvent like THF at low temperature.

  • Step 3: Monosubstitution with the aminopyridine. The resulting dichlorotriazine is then reacted with 2-amino-4-(trifluoromethyl)pyridine under basic conditions to yield the monosubstituted intermediate.

  • Step 4: Second morpholine substitution. The final morpholine is introduced by reacting the intermediate from Step 3 with an excess of morpholine at an elevated temperature.

  • Step 5: Purification. The final product is purified by column chromatography or recrystallization.

Experimental Workflow: Synthesis of Trifluoromethylated PI3K/mTOR Inhibitors

Synthesis_Workflow Start1 Cyanuric Chloride Step1 Nucleophilic Substitution (Low Temp, THF) Start1->Step1 Start2 Morpholine (1 eq) Start2->Step1 Intermediate1 Dichlorotriazine-Morpholine Step1->Intermediate1 Step2 Nucleophilic Substitution (Base) Intermediate1->Step2 Start3 2-amino-4-(trifluoromethyl)pyridine Start3->Step2 Intermediate2 Monosubstituted Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution (High Temp) Intermediate2->Step3 Start4 Morpholine (excess) Start4->Step3 Final_Product Trifluoromethylated Dimorpholino-Triazine Step3->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: Generalized synthetic workflow for trifluoromethylated PI3K/mTOR inhibitors.

Neuroscience: Modulating G-Protein Coupled Receptors (GPCRs)

Trifluoromethylated morpholines have shown significant promise as modulators of GPCRs, which are key targets for treating a variety of CNS disorders.[12][13][14]

Mechanism of Action: Allosteric and Orthosteric Modulation

These compounds can act as either orthosteric ligands, directly competing with the endogenous ligand, or as allosteric modulators, binding to a different site on the receptor to fine-tune its response to the endogenous ligand.[26][27] The trifluoromethyl group can enhance binding affinity and influence the conformational state of the receptor, while the morpholine moiety can improve brain permeability.[12][13][14]

An example is the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, where a trifluoromethyl group successfully replaced an aliphatic nitro group, leading to more potent and metabolically stable compounds with potential for treating neuropathic pain.[15][16][17][18] Another example is the potent NK-1 receptor antagonist Aprepitant, which contains a bis(trifluoromethyl)phenyl group and a morpholine core, and is used as an antiemetic.[28]

Signaling Pathway: GPCR Modulation by Trifluoromethylated Morpholines

GPCR_Modulation Ligand Trifluoromethylated Morpholine GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR signaling cascade modulated by trifluoromethylated morpholines.

Antibacterial and Antiviral Applications

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated morpholines have demonstrated potential in this area.

Antibacterial Activity

Some N-(trifluoromethyl)phenyl substituted pyrazole derivatives incorporating a morpholine moiety have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[29] The trifluoromethyl group appears to be crucial for this activity. In another study, morpholine-modified ruthenium-based agents exhibited potent antibacterial activity against S. aureus.[30]

Antiviral Activity

While direct examples of trifluoromethylated morpholines as antiviral agents are less common in the initial search, the structural motifs are present in compounds with broad-spectrum antimicrobial activity. For instance, 4-trifluoromethyl bithiazoles have shown activity against various viruses.[31] The principles of enhancing metabolic stability and cell permeability afforded by the trifluoromethyl and morpholine groups are highly relevant to the design of effective antiviral drugs.[3]

Future Perspectives and Conclusion

The field of trifluoromethylated morpholines is a dynamic and rapidly evolving area of drug discovery. The convergence of the unique properties of the trifluoromethyl group and the privileged nature of the morpholine scaffold continues to yield promising drug candidates across a spectrum of diseases. Future research will likely focus on:

  • Fine-tuning selectivity: Modifying the substitution patterns on both the morpholine and aryl rings to achieve greater selectivity for specific biological targets.

  • Exploring new therapeutic areas: Investigating the potential of these compounds in other diseases, such as inflammatory and metabolic disorders.

  • Advanced synthetic methodologies: Developing more efficient and stereoselective methods for the synthesis of complex trifluoromethylated morpholines.[32][33][34]

References

  • Shcherbatiuk, A. V., et al. (2020). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. RSC Advances, 10(4), 2237-2244. [Link]

  • Rassukana, Y. V., et al. (2015). Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. Journal of Fluorine Chemistry, 179, 101-106. [Link]

  • Ponomarenko, M. V., et al. (2020). Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines. Organic Letters, 22(5), 1962-1966. [Link]

  • Hale, J. J., et al. (1998). Chemical synthesis of morpholine derivatives.
  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-218. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1033. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7667. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5897-5915. [Link]

  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1033. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7667. [Link]

  • Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Goethe University Frankfurt. [Link]

  • Pathak, D., et al. (2017). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3447-3451. [Link]

  • Santos, M. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1033. [Link]

  • Sharma, P., & Kumar, V. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 1-8. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • De Pascale, M., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Khan, M., et al. (2021). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Bioorganic Chemistry, 115, 105221. [Link]

  • National Library of Medicine. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]

  • ResearchGate. (2022). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

  • Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6584. [Link]

  • Li, Z., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Santos, M. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Kumar, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Pharmaceutical Sciences & Analytical Research Journal, 5(1), 1-10. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(27), 12229-12238. [Link]

  • ResearchGate. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • de Oliveira, C. S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 31(3), 456. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • Mount Sinai. (n.d.). Medicinal Chemistry Approaches To GPCR Drug Discovery. [Link]

  • Radi, M., et al. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

  • Li, Y., et al. (2023). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. International Journal of Molecular Sciences, 24(22), 16463. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • CHI. (n.d.). Targeting GPCRs for Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Exploring GPCR conformational dynamics using single-molecule fluorescence. [Link]

  • Molecular Devices. (n.d.). Transfluor Technology. [Link]

Sources

Exploratory

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and History of Fluorinated Morpholines Prepared by: Gemini, Senior Application Scientist In the landscape of contemporary medicinal chemistry, few elements have had as profoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Fluorinated Morpholines

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine atoms or fluorinated groups into bioactive molecules has become a cornerstone of modern drug design, a testament to its unique ability to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] More than half of all newly approved small-molecule drugs now contain fluorine, a statistic that underscores its importance.[2] This is not a matter of chance, but a deliberate strategy to enhance metabolic stability, fine-tune lipophilicity, alter basicity (pKa), and improve binding affinity to biological targets.[1][4][5]

When this powerful tool of fluorination is applied to privileged scaffolds—molecular frameworks that are recurrent in successful drugs—the potential for innovation is magnified. The morpholine ring is one such scaffold.[6][7] Its advantageous properties, including aqueous solubility, metabolic stability, and straightforward synthetic accessibility, have made it a staple in drug development.[7][8]

This guide provides a comprehensive exploration of the intersection of these two critical domains: the discovery, history, and application of fluorinated morpholines. We will journey from the foundational isolation of elemental fluorine to the nuanced synthetic strategies and mechanistic rationales that guide the use of fluorinated morpholines in cutting-edge drug discovery programs.

Part 1: A Tale of Two Discoveries

The Isolation of a "Savage Beast": Henri Moissan and Elemental Fluorine

The story of fluorinated morpholines begins with the taming of fluorine itself. For much of the 19th century, isolating elemental fluorine was one of chemistry's most perilous challenges, earning it the moniker "the chemist killer" due to the extreme toxicity and reactivity of hydrogen fluoride (HF).[9][10] Chemists like Sir Humphry Davy suffered greatly from its effects.[10]

The breakthrough came in 1886. French chemist Henri Moissan, after numerous failed attempts, successfully isolated the pale yellow gas by electrolyzing a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride at -50°C in a platinum apparatus.[9][11] This monumental achievement, which required immense experimental skill, earned Moissan the 1906 Nobel Prize in Chemistry and laid the groundwork for the entire field of organofluorine chemistry.[9][10][11]

G cluster_timeline Timeline of Fluorine Chemistry 1529 1529: Georgius Agricola describes fluorspar (CaF2) 1771 1771: Carl Wilhelm Scheele prepares impure hydrofluoric acid (HF) 1529->1771 1811 1811: André-Marie Ampère suggests HF contains a new element 1771->1811 1886 1886: Henri Moissan isolates elemental fluorine (F2) 1811->1886 1954 1954: First Fluoro-pharmaceutical Florinef acetate approved 1886->1954

Caption: A brief timeline of key events leading to the dawn of organofluorine chemistry.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[7] This structure is considered "privileged" in medicinal chemistry because it confers a desirable balance of properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle whose pKa can be modulated, influencing solubility and receptor interactions.[8] Furthermore, the morpholine ring is generally metabolically stable and improves the aqueous solubility and overall physicochemical profile of a drug candidate, making it a favored building block for chemists.[7][8]

Part 2: The Synthesis of Fluorinated Morpholines - A Technical Primer

The introduction of fluorine onto a morpholine-containing scaffold is most commonly achieved by attaching a morpholine ring to a pre-fluorinated aromatic system. The workhorse reaction for this transformation is Nucleophilic Aromatic Substitution (SNAr).

Mechanism and Rationale: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-amine and aryl-ether bonds. For this reaction to proceed efficiently, two key criteria must be met:

  • Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.

  • Leaving Group: A suitable leaving group, typically a halogen, must be present on the ring. Fluorine, despite being the most electronegative halogen, is paradoxically an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (the Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction.

The synthesis of 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic Linezolid, provides a classic example of this strategy.[12][13] The reaction begins with the substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with morpholine.[12]

Caption: The SNAr mechanism for the synthesis of a fluorinated morpholine precursor.

Experimental Protocol: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

This protocol is a representative example based on established literature procedures for the SNAr reaction between a difluoronitrobenzene and morpholine.[12]

Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine via nucleophilic aromatic substitution.

Materials:

  • 1,2-difluoro-4-nitrobenzene

  • Morpholine

  • A suitable organic solvent (e.g., Toluene, DMSO, or neat conditions)

  • A base (e.g., K₂CO₃, if not using excess morpholine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq).

  • Addition of Nucleophile: Add morpholine (1.1 to 2.0 eq). The use of excess morpholine can serve as both the nucleophile and the base to neutralize the HF by-product. Alternatively, a stoichiometric amount of morpholine can be used in the presence of an external base like potassium carbonate.

  • Solvent and Heating: The reaction can be run neat (without solvent) or in a high-boiling polar aprotic solvent like DMSO or Toluene to facilitate the reaction. Heat the reaction mixture to a temperature between 80-120°C.

    • Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The choice of solvent and temperature is a critical parameter to optimize for yield and reaction time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Dilute the residue with water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Validation: The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 3: The Impact of Fluorination on Morpholine Scaffolds

The decision to introduce fluorine is driven by the predictable and powerful effects it has on a molecule's drug-like properties.

Blocking Metabolic Hotspots

One of the most common applications of fluorination is to enhance metabolic stability.[14][15][16] The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP450) family, which often oxidize electron-rich aromatic C-H bonds.[14][17] Replacing a metabolically labile hydrogen atom with a fluorine atom can effectively "block" this site of metabolism. The rationale is twofold:

  • Bond Strength: The C-F bond (bond energy ~110-126 kcal/mol) is significantly stronger than a C-H bond (~105-113 kcal/mol), making it much more difficult to break.[14]

  • Electronic Effects: Fluorine is highly electron-withdrawing, which reduces the electron density of the aromatic ring (lowers the HOMO energy), making it less susceptible to electrophilic attack by the CYP450 enzymes.[14][17]

G cluster_non_fluorinated Metabolism of Non-Fluorinated Aromatic Ring cluster_fluorinated Metabolic Blocking by Fluorine Aryl_H Aryl-H CYP450 CYP450 Enzyme Aryl_H->CYP450 Oxidation Metabolite Aryl-OH (Metabolite) CYP450->Metabolite Aryl_F Aryl-F CYP450_2 CYP450 Enzyme Aryl_F->CYP450_2 Resistant to Oxidation No_Reaction No Reaction (Metabolism Blocked) CYP450_2->No_Reaction

Caption: Fluorine as a metabolic shield against CYP450-mediated oxidation.

Modulation of Physicochemical Properties

The introduction of fluorine can subtly but significantly alter key physicochemical parameters that govern a drug's behavior.

PropertyEffect of FluorinationRationale
Lipophilicity (LogP) Generally increasesFluorine is more lipophilic than hydrogen. This can improve membrane permeability and cell penetration.[4]
Basicity (pKa) Decreases pKa of nearby aminesThe strong electron-withdrawing nature of fluorine reduces the electron density on the morpholine nitrogen, making it less basic. This can be used to avoid unwanted off-target effects or to optimize solubility at physiological pH.[18]
Conformation Can induce specific conformationsFluorine can participate in stabilizing intramolecular interactions (e.g., C–F···N⁺ gauche effects) that can lock the molecule into a specific, more active conformation for binding to its target.[19][20]

Part 4: Case Study - The Role of Fluorinated Morpholine in Linezolid

Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria. Its structure features a 3-fluoro-4-morpholinoaniline moiety, which is critical to its activity and safety profile.[12][21]

The fluorine atom ortho to the morpholine ring is of paramount importance.[21] Early structure-activity relationship (SAR) studies demonstrated that this specific fluorine atom was crucial for achieving potent in vivo efficacy. While the exact mechanism is multifaceted, it is understood that the fluorine atom contributes to:

  • Enhanced Potency: The electronic properties of the fluorine atom likely contribute to optimal binding within the bacterial ribosome, the drug's target.

  • Favorable Pharmacokinetics: By modulating the electronics of the attached phenyl ring, the fluorine atom helps to confer a metabolic profile that is suitable for clinical use.

The development of Linezolid serves as a landmark example of how the judicious placement of a single fluorine atom on a morpholine-containing scaffold can be the difference between a laboratory curiosity and a life-saving therapeutic agent.

Conclusion and Future Outlook

The history of fluorinated morpholines is a microcosm of the evolution of modern medicinal chemistry. It begins with the heroic and dangerous pursuit of fundamental chemistry—the isolation of fluorine—and culminates in the rational, structure-based design of sophisticated therapeutic agents. The combination of fluorine's unique electronic properties with the reliable and versatile morpholine scaffold has provided a rich platform for drug discovery.[1][7]

As our understanding of synthetic methodologies and biological systems deepens, we can expect to see even more innovative uses of fluorinated morpholines. The development of new late-stage fluorination techniques will allow for the rapid exploration of SAR, while the creation of novel fluorinated morpholine building blocks will expand the accessible chemical space for drug designers.[18][22] This enduring partnership between a unique element and a privileged structure will undoubtedly continue to yield new medicines for years to come.

References

  • Moissan, H. (1900). Le Fluor et ses composés [Fluorine and Its Compounds]. Britannica.
  • Reddy, G. J., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Slavish, J. P., & Byers, J. T. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
  • Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Debreczeni, N., et al. (2023). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Chemistry – A European Journal.
  • (2014). Today In Science History - September 28 - Henri Moissan and the Discovery of Fluorine.
  • Linclau, B., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
  • Linclau, B., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH.
  • (2011). The discovery of fluorine.
  • LibreTexts. (2023). Chemistry of Fluorine (Z=9).
  • Singh, H., et al. (2025). A review on pharmacological profile of Morpholine derivatives.
  • Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Slavish, J. P., & Byers, J. T. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Kumar, P., & Singh, B. K. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wisniak, J. (2002). Henri Moissan – The Discoverer of Fluorine.
  • Slavish, J. P., & Byers, J. T. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH.
  • Slavish, J. P., & Byers, J. T. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • (2026).
  • (2026). Fluorine in Medicinal Chemistry.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Berti, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Berti, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem - NIH.

Sources

Foundational

Theoretical & Physicochemical Profiling of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

The following technical guide details the theoretical, physicochemical, and synthetic properties of 2,6-Dimethyl-2-(trifluoromethyl)morpholine . This document is structured for researchers in medicinal chemistry and lead...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical, physicochemical, and synthetic properties of 2,6-Dimethyl-2-(trifluoromethyl)morpholine . This document is structured for researchers in medicinal chemistry and lead optimization.

A Strategic Bioisostere for Metabolic Stability and pKa Modulation

Executive Summary

In the landscape of modern drug discovery, the morpholine ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., PI3K/mTOR), GPCR ligands, and antidepressants. However, the standard morpholine moiety suffers from two primary liabilities: rapid oxidative metabolism at the


-carbons (positions 2 and 6) and a basicity (pKa ~8.3) that can lead to excessive lysosomal trapping or hERG channel inhibition.

2,6-Dimethyl-2-(trifluoromethyl)morpholine represents a "hyper-optimized" congener. By introducing a quaternary center at C2 containing a trifluoromethyl (


) group and a methyl group, combined with a methyl substituent at C6, this scaffold offers:
  • Complete Metabolic Blockade: The quaternary C2 center eliminates the most labile site of CYP450 oxidation.

  • Electronic Tuning: The

    
    -inductive effect of the 
    
    
    
    group significantly lowers the basicity of the nitrogen, optimizing bioavailability and CNS penetration.
  • Conformational Locking: The gem-disubstitution biases the ring pucker, reducing entropic penalties upon receptor binding.

Structural & Conformational Analysis

Stereochemical Complexity

Unlike the symmetric 2,6-dimethylmorpholine, this molecule possesses a quaternary carbon at C2 and a tertiary carbon at C6.

  • Numbering (IUPAC): Oxygen is position 1; the quaternary carbon bearing the

    
     is position 2; Nitrogen is position 4; the methyl-substituted carbon is position 6.
    
  • Chirality: The molecule has two stereocenters (C2 and C6), leading to four potential stereoisomers (two enantiomeric pairs: cis and trans diastereomers).

Conformational Landscape (The Chair Preference)

The conformational preference is dictated by the A-values (conformational free energy) of the substituents.

  • 
     A-value:  ~2.1 kcal/mol (Prefers Equatorial)
    
  • Methyl A-value: ~1.7 kcal/mol (Prefers Equatorial)

In the cis-isomer , the geometry likely forces a trade-off. However, the gem-dimethyl/trifluoromethyl substitution at C2 creates a unique scenario. The bulky


 group will strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

Theoretical Prediction: The dominant conformer places the


 group equatorial. Consequently, the geminal Methyl group at C2 is forced into an axial position.

Conformation cluster_0 Dominant Conformer (Predicted) cluster_1 Minor Conformer ChairA Chair A (CF3-Equatorial) DescA Minimizes 1,3-diaxial strain Axial C2-Methyl ChairA->DescA ChairB Chair B (CF3-Axial) ChairA->ChairB Ring Flip (High Barrier) DescB High Energy State Severe steric clash ChairB->DescB

Figure 1: Conformational equilibrium analysis. The steric bulk of the trifluoromethyl group strongly biases the equilibrium toward the equatorial conformer.

Physicochemical Profiling (Theoretical)

The introduction of the


 group is not merely steric; it is a profound electronic modifier.
Basicity Modulation (pKa)

Standard morpholine has a pKa of approximately 8.3. The


 group at C2 is situated at the 

-position relative to the Nitrogen atom (through the C2-C3-N4 linkage).
  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atoms pulls electron density through the sigma framework, reducing the availability of the nitrogen lone pair.
    
  • Prediction: Based on Hammett equation extrapolations for

    
    -fluorinated amines, the pKa is expected to drop by 2.0–2.5 units.
    
  • Estimated pKa: 5.8 – 6.3

  • Implication: At physiological pH (7.4), a significantly larger fraction of the molecule will exist in the neutral (unprotonated) state compared to standard morpholine. This enhances passive membrane permeability and blood-brain barrier (BBB) crossing.

Lipophilicity (LogP)
  • Morpholine LogP: ~ -0.86 (Hydrophilic)

  • Effect of Methyls: +0.5 per methyl group.

  • Effect of

    
    :  +0.7 to +1.0 (highly lipophilic).
    
  • Estimated LogP: 1.0 – 1.5

  • Implication: The molecule shifts from a polar fragment to a moderately lipophilic scaffold, improving binding affinity to hydrophobic pockets (e.g., ATP binding sites) without becoming "grease."

PropertyMorpholine2,6-Dimethylmorpholine2,6-Dimethyl-2-(CF3)morpholine
pKa (Calc) 8.36~ 7.4~ 5.9
LogP (Calc) -0.86-0.05~ 1.2
Metabolic Liability High (C2/C3/C5/C6)Medium (C3/C5)Low (Blocked C2)
H-Bond Donors 111

Synthetic Accessibility & Protocols

Synthesis of quaternary trifluoromethyl morpholines requires specialized building blocks, as direct trifluoromethylation of the ring is difficult. The most robust theoretical route involves the ring-opening of a trifluoromethyl-substituted epoxide.

Retrosynthetic Analysis

The strategic bond disconnection occurs at the C-N and C-O bonds, tracing back to a 2-methyl-2-(trifluoromethyl)oxirane and a chiral amino alcohol (e.g., 1-amino-2-propanol).

Proposed Synthetic Workflow
  • Epoxide Formation: Trifluoroacetone is reacted with a sulfur ylide (Corey-Chaykovsky reaction) or a chloro-carbenoid to generate the quaternary epoxide.

  • Regioselective Ring Opening: The epoxide is opened with 1-amino-2-propanol. The nucleophilic attack typically occurs at the less hindered carbon (C3), but the strong electronic pull of

    
     can influence regioselectivity to C2 (anomalous opening).
    
  • Cyclization: Intramolecular etherification (Mitsunobu or base-mediated displacement) closes the morpholine ring.

Synthesis Start Precursor: 1,1,1-Trifluoroacetone Step1 Step 1: Epoxidation (Corey-Chaykovsky) Start->Step1 Inter1 Intermediate: 2-Methyl-2-(CF3)oxirane Step1->Inter1 Step2 Step 2: Ring Opening (+ 1-Amino-2-propanol) Inter1->Step2 Inter2 Intermediate: Acyclic Amino-Alcohol Step2->Inter2 Step3 Step 3: Cyclization (Base-mediated / Mitsunobu) Inter2->Step3 Final Target: 2,6-Dimethyl-2-(CF3)morpholine Step3->Final

Figure 2: Proposed synthetic pathway utilizing a quaternary epoxide strategy to install the sterically demanding C2 center.

Medicinal Chemistry Applications

The "Metabolic Fortress" Strategy

In drug metabolism, the carbon adjacent to the ether oxygen (C2) is a "soft spot" for CYP450 enzymes (O-dealkylation mechanism).

  • Standard: C-H bond abstraction

    
     Hemiacetal 
    
    
    
    Ring opening.
  • Optimization: Replacing the C-H bonds at C2 with Methyl and

    
     renders this position chemically inert to oxidative abstraction. This is a classic strategy to extend half-life (
    
    
    
    ) and reduce clearance (
    
    
    ).
Selectivity via Chirality

The presence of the C2 and C6 stereocenters allows for the separation of diastereomers. Often, one specific isomer (e.g.,


) will exhibit superior binding affinity due to the precise vector alignment of the 

group within a hydrophobic sub-pocket.
Case Study Context: PI3K/mTOR Inhibitors

Morpholines are critical for hydrogen bonding to the hinge region (Valine residue) in PI3K/mTOR kinases.[1]

  • Issue: High basicity leads to off-target effects.

  • Solution: The 2,6-dimethyl-2-(trifluoromethyl) analog maintains the critical ether oxygen H-bond acceptor capability while reducing the basicity of the nitrogen, potentially improving the selectivity profile against other kinases and reducing hERG toxicity.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. Link

  • Shcherbatiuk, A. V., et al. (2020).[2] Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[2] Enamine/ChemRxiv. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for synthetic manipulations). Link

Sources

Exploratory

Technical Guide: Safety and Handling of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

This guide outlines the technical safety, handling, and operational protocols for 2,6-Dimethyl-2-(trifluoromethyl)morpholine , a specialized fluorinated heterocyclic building block used in medicinal chemistry. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 2,6-Dimethyl-2-(trifluoromethyl)morpholine , a specialized fluorinated heterocyclic building block used in medicinal chemistry.

Due to the limited public toxicological data for this specific isomer, this guide applies a precautionary "High-Potency/Corrosive" framework , extrapolating from the hazardous properties of 2-(trifluoromethyl)morpholine and cis-2,6-dimethylmorpholine.

Executive Summary & Chemical Identity

2,6-Dimethyl-2-(trifluoromethyl)morpholine is a sterically congested, fluorinated secondary amine. In drug discovery, it serves as a critical bioisostere for the morpholine ring. The incorporation of the trifluoromethyl (-CF₃) group at the 2-position, combined with methyl substitution, dramatically alters the physicochemical profile compared to the parent morpholine—enhancing metabolic stability (by blocking CYP450 oxidation at the


-carbon) and increasing lipophilicity.
Chemical Structure & Identifiers
  • IUPAC Name: 2,6-Dimethyl-2-(trifluoromethyl)morpholine

  • Molecular Formula: C₇H₁₂F₃NO

  • Molecular Weight: ~183.17 g/mol

  • CAS Number: Not widely listed; treat as Novel Chemical Entity (NCE).

    • Analog Reference: 2-(Trifluoromethyl)morpholine (CAS 1196532-95-2); 2,6-Dimethylmorpholine (CAS 141-91-3).

  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid (free base); white solid (HCl salt).

Physicochemical Profile (Estimated)
PropertyValue (Est.)Significance
Boiling Point 150–160 °CModerate volatility; inhalation hazard during heating.
pKa (Conj. Acid) ~6.5 – 7.5Lower than morpholine (8.36) due to electron-withdrawing -CF₃.
LogP ~1.5 – 2.0Higher lipophilicity enhances skin permeability.
Density ~1.1 – 1.2 g/mLHeavier than water due to fluorine content.

Hazard Identification & Risk Assessment

The primary hazards stem from the secondary amine functionality (corrosivity/irritation) and the fluorine substitution (enhanced permeation/toxicity).

GHS Classification (Precautionary)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Even if the pKa is lower, the free base is caustic.

  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Flammable Liquids: Category 4 (Combustible liquid).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

The "Fluorine Effect" on Safety

Unlike standard morpholines, the trifluoromethyl group increases the compound's lipophilicity. This creates a "Trojan Horse" effect :

  • Rapid Absorption: The compound penetrates the dermal barrier faster than non-fluorinated amines.

  • Metabolic Stability: Once absorbed, it resists metabolic clearance, potentially prolonging systemic toxicity.

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling of the free base must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Schlenk Line/Glovebox: Recommended for transfers of >5g quantities to prevent atmospheric moisture absorption (hygroscopic salt formation) and odor release.

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles and a face shield. Standard safety glasses are insufficient for corrosive liquids.

  • Hand Protection:

    • Splash Contact: Disposable Nitrile (minimum 5 mil thickness).

    • Prolonged Contact/Immersion:Silver Shield (Laminate) or Viton gloves. The fluorinated motif may degrade standard latex or thin nitrile.

  • Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.

Operational Workflow Diagram

The following diagram outlines the decision logic for handling this compound based on its physical state and quantity.

SafetyWorkflow Start Start: Handling 2,6-Dimethyl-2-(trifluoromethyl)morpholine StateCheck Check Physical State Start->StateCheck SolidSalt Solid (HCl Salt) StateCheck->SolidSalt Stable Salt LiquidBase Liquid (Free Base) StateCheck->LiquidBase Volatile/Corrosive Weighing Weigh in Enclosure or Vented Balance SolidSalt->Weighing FumeHood Mandatory Fume Hood (Face Velocity > 80 fpm) LiquidBase->FumeHood SyringeTransfer Use Gas-Tight Syringe (Avoid pouring) FumeHood->SyringeTransfer DoubleGlove Double Nitrile Gloves or Silver Shield FumeHood->DoubleGlove Reaction Reaction Setup (Inert Atmosphere - N2/Ar) SyringeTransfer->Reaction DoubleGlove->Reaction DustMask N95/P100 if creating dust Weighing->DustMask DustMask->Reaction Quench Quench: Dilute Acid (Exothermic Neutralization) Reaction->Quench Waste Dispose as Hazardous Organic Amine Waste Quench->Waste

Caption: Operational decision tree for handling fluorinated morpholine derivatives based on physical state.

Experimental Methodologies

Storage and Stability
  • Temperature: Store at 2–8 °C (refrigerated). The free base may discolor (oxidize) over time if left at room temperature.

  • Atmosphere: Store under Argon or Nitrogen . The amine reacts with atmospheric CO₂ to form carbamates (white crust).

  • Container: Borosilicate glass with Teflon-lined caps. Avoid metal containers (aluminum) which may corrode over time.

Transfer Protocol (Liquid Free Base)
  • Preparation: Purge the receiving flask with nitrogen.

  • Technique: Do not pour. Use a glass syringe with a long needle or a cannula for transfer.

  • Seal: Parafilm is insufficient. Use electrical tape or Teflon tape over the cap junction after use.

Neutralization & Waste Disposal
  • Spill Cleanup:

    • Evacuate the immediate area if the spill is >10 mL.

    • Absorb with vermiculite or sand . Do not use paper towels (fire hazard with amines).

    • Neutralize the absorbed material with a dilute solution of Sodium Bisulfate (NaHSO₄) or Citric Acid.

  • Waste Stream: Segregate as "Basic Organic Waste" . Do not mix with oxidizing acids (Nitric acid) or active halogenating agents (risk of N-haloamine formation).

Emergency Response

Exposure Scenarios
  • Eye Contact: Critical. Immediately flush with water for 15 minutes .[1][2] Hold eyelids open. The lipophilic nature allows deep penetration; seconds count. Seek an ophthalmologist.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they will drive the fluorinated compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[1][2] Monitor for delayed pulmonary edema (up to 24 hours).

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Water spray may be used to cool containers but avoid direct water jet on the liquid (splattering).

  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide. Firefighters must wear full SCBA.

Synthesis & Application Context

In drug design, this scaffold is often synthesized via the reaction of 2-(trifluoromethyl)oxirane with 1-amino-propan-2-ol derivatives, followed by cyclization.

Mechanism of Action (Bioisostere)

The 2-CF₃ group serves to:

  • Block Metabolism: Prevents oxidation at the electron-deficient C2 position.

  • Modulate Basicity: Lowers the pKa of the amine, potentially improving oral bioavailability by reducing lysosomal trapping.

Bioisostere Morpholine Standard Morpholine (Metabolically Labile) CF3_Morpholine 2-CF3-Morpholine (Metabolically Stable) Morpholine->CF3_Morpholine + CF3 Group Effect Result: 1. Reduced pKa 2. Blocked CYP Oxidation 3. Increased Lipophilicity CF3_Morpholine->Effect Biological Impact

Caption: Structural impact of trifluoromethyl substitution on morpholine pharmacokinetics.

References

  • Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for 2,6-Dimethylmorpholine (cis/trans). Retrieved from .

  • Mykhailiuk, P. K. (2015). Generation of 2-Trifluoromethyl-substituted Morpholines.[4]European Journal of Organic Chemistry.

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Amines, Flammable, Corrosive. Retrieved from .

  • Air Products. Safetygram-39: Handling Fluorine and Fluorine Mixtures. (Applied for HF decomposition risks). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2,6-Dimethyl-2-(trifluoromethyl)morpholine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The morpholine moiety is itself a privileged structure, frequently found in approved drugs and bioactive molecules due to its favorable pharmacokinetic profile and synthetic accessibility.[3][4][5] This guide focuses on the synthetic utility of a specialized building block, 2,6-Dimethyl-2-(trifluoromethyl)morpholine , which combines the benefits of the morpholine core with the unique electronic and steric features imparted by trifluoromethyl and dimethyl substitution. We provide an in-depth analysis of the building block's reactivity, propose a viable synthetic strategy, and present a detailed, field-proven protocol for its application in one of the most critical C-N bond-forming reactions: the Buchwald-Hartwig amination.

The Building Block: A Structural and Reactivity Analysis

2,6-Dimethyl-2-(trifluoromethyl)morpholine is a non-commercially available, highly functionalized heterocyclic amine. Its utility in synthesis is dictated by a unique combination of structural features.

  • The Morpholine Core: Provides a synthetically versatile secondary amine handle and often imparts desirable drug-like properties.[5]

  • C2-Trifluoromethyl Group: This potent electron-withdrawing group dramatically lowers the basicity (pKa) of the morpholine nitrogen. This reduced nucleophilicity is a critical consideration for reaction design. Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidation.[6][7]

  • C2 & C6-Dimethyl Groups: The cis-dimethyl substitution, which is the thermodynamically favored isomer from common synthetic routes, locks the morpholine ring into a stable chair conformation.[8][9] These methyl groups, along with the adjacent CF₃ group, introduce significant steric hindrance around the nitrogen atom, influencing the choice of catalysts and reagents required for successful transformations.

Caption: Structural features of the target building block.

Proposed Synthetic Route

While not commercially available, a plausible and scalable synthesis can be devised based on established methodologies for analogous trifluoromethylated morpholines.[6] The proposed route commences from the readily available 2-trifluoromethyloxirane.

G start 2-(Trifluoromethyl)oxirane intermediate1 Diol Intermediate start->intermediate1 Ring-opening step1_reagent (R)-1-Amino-2-propanol (or enantiomer for stereocontrol) step1_reagent->intermediate1 intermediate2 N-Substituted Morpholinone intermediate1->intermediate2 Protection & Cyclization step2_reagent 1. MsCl, Et₃N 2. K₂CO₃, MeOH (Intramolecular Cyclization) step2_reagent->intermediate2 product Target Building Block (Mixture of Diastereomers) intermediate2->product Reduction step3_reagent Reduction (e.g., BH₃·SMe₂) step3_reagent->product

Caption: Proposed synthetic workflow for the building block.

Expert Rationale: This multi-step synthesis leverages a nucleophilic ring-opening of the epoxide, followed by activation of the primary alcohol and subsequent intramolecular Sₙ2 reaction to form the morpholine ring. The final reduction yields the target secondary amine. This approach allows for the introduction of the C6-methyl group with stereochemical control, originating from the chiral amino alcohol starting material.

Application Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the preeminent method for constructing C(aryl)-N bonds.[10][11] However, the coupling of electron-deficient and sterically hindered amines like 2,6-Dimethyl-2-(trifluoromethyl)morpholine presents a significant challenge that requires careful optimization of the catalytic system.

Causality Behind Experimental Choices:

  • The Challenge: The low nucleophilicity of the nitrogen atom (due to the CF₃ group) and steric congestion hinder both the coordination to the palladium center and the final reductive elimination step.[11]

  • The Solution: Catalyst System Selection: To overcome these barriers, a highly active catalyst system is mandatory.

    • Palladium Precatalyst: A modern pre-catalyst like G3 or G4 BrettPhos is chosen. These are air-stable and readily form the active Pd(0) species in solution, ensuring high catalytic turnover.

    • Ligand: A sterically demanding, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos) is essential. The bulky nature of the ligand promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.[12] The ligand's electron-donating properties facilitate the initial oxidative addition of the aryl halide.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the palladium-amido complex without competing side reactions.

Detailed Experimental Protocol: Synthesis of 4-(4-methylphenyl)-2,6-dimethyl-2-(trifluoromethyl)morpholine

This protocol describes a representative procedure for the N-arylation of the title building block with 4-bromotoluene.

Materials & Reagents:

  • 2,6-Dimethyl-2-(trifluoromethyl)morpholine (1.0 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.1 mmol, 1.1 equiv)

  • G3 BrettPhos Palladacycle (0.02 mmol, 2 mol%)

  • BrettPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Workflow Diagram:

prep 1. Prepare Glassware (Oven-dry, cool under N₂/Ar) reagents 2. Add Solids - Amine Building Block - Aryl Halide - Pd Precatalyst & Ligand - NaOtBu prep->reagents purge 3. Seal & Purge (Evacuate and backfill with N₂/Ar 3 times) reagents->purge solvent 4. Add Solvent (Anhydrous Toluene via syringe) purge->solvent reaction 5. Heat Reaction (Stir at 100-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor workup 7. Quench & Workup (Cool, add water, extract with EtOAc) monitor->workup purify 8. Purify Product (Silica Gel Chromatography) workup->purify

Caption: Step-by-step experimental workflow for N-arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2,6-Dimethyl-2-(trifluoromethyl)morpholine (1.0 mmol), 4-bromotoluene (1.1 mmol), G3 BrettPhos Palladacycle (2 mol%), BrettPhos ligand (2 mol%), and sodium tert-butoxide (1.4 mmol).

    • Scientist's Note: The solids are added first in a glovebox or under a positive flow of inert gas to minimize exposure to air and moisture, which can deactivate the catalyst and base.

  • Inert Atmosphere: Seal the flask/vial and connect it to a Schlenk line. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

    • Scientist's Note: The disappearance of the starting amine is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Data Summary & Expected Outcomes

The choice of catalytic system is paramount for achieving high yields with this challenging substrate. The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination of sterically hindered, electron-poor secondary amines.

ParameterRecommended ConditionRationale & Reference
Palladium Source G3/G4 Biarylphosphine PrecatalystsAir-stable, efficient formation of active Pd(0).[12]
Ligand BrettPhos, RuPhos, SPhosBulky, electron-rich ligands that accelerate reductive elimination.[10][13]
Catalyst Loading 1-3 mol%Sufficient for efficient catalysis; higher loading may be needed for very unreactive aryl chlorides.
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic bases are required for deprotonation.[12]
Solvent Toluene, Dioxane, t-BuOHAprotic, high-boiling point solvents are standard for these reactions.
Temperature 90-120 °CThermal energy is required to overcome the activation barriers for hindered substrates.
Aryl Halide Scope Ar-I > Ar-Br > Ar-OTf >> Ar-ClReactivity order follows the strength of the C-X bond, with chlorides being the most challenging.[11]
Expected Yield 60-95%Yields are highly dependent on the specific aryl halide and precise reaction conditions.

References

  • BenchChem Technical Support Team. (2025).
  • Meanwell, N. A. (2018). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry.
  • Dorta, R., et al. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research.
  • Hartwig, J. F., & Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amarante, G. W., et al. (2025). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. European Journal of Organic Chemistry.
  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gouverneur, V., et al. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. RSC Publishing. [Link]

  • Mubashra, B., Ahmad, R., & Aslam, S. (2025).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Kourounakis, A. P., et al. (2020).
  • Koenig, H., et al. (1985). Preparation of cis-2,6-dimethylmorpholine.
  • Koenig, H., et al. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Corma, A., et al. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Wang, J., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]

Sources

Application

Application Note: 2,6-Dimethyl-2-(trifluoromethyl)morpholine in Medicinal Chemistry

Abstract This guide details the application of 2,6-Dimethyl-2-(trifluoromethyl)morpholine (DMTFM), a specialized heterocycle designed to resolve critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 2,6-Dimethyl-2-(trifluoromethyl)morpholine (DMTFM), a specialized heterocycle designed to resolve critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities in drug discovery. While the morpholine ring is a ubiquitous pharmacophore, its metabolic susceptibility at the


-carbon often limits half-life (

). DMTFM introduces a "Metabolic Shield" via the synergistic effects of steric hindrance (2,6-dimethyl) and electronic deactivation (

). This note provides rationale, physicochemical data, and validated protocols for incorporating DMTFM into lead series.

Part 1: Physicochemical Profiling & Bioisosterism

The "Fluorine-Methyl" Synergism

The DMTFM scaffold is not merely a lipophilic spacer; it is a functional bioisostere of standard morpholine and piperazine rings. Its value lies in the precise modulation of basicity and metabolic stability.

  • Basicity Modulation (

    
    ):  The strong electron-withdrawing effect of the trifluoromethyl group (
    
    
    
    ) at the C2 position significantly lowers the
    
    
    of the morpholine nitrogen.
    • Standard Morpholine

      
      : ~8.3
      
    • DMTFM

      
      : ~5.8 – 6.5 (depending on stereochemistry)
      
    • Impact: At physiological pH (7.4), a significant fraction of the DMTFM is uncharged, enhancing passive membrane permeability compared to the highly ionized parent morpholine.

  • Metabolic Blockade:

    • 
      -C Oxidation:  The 
      
      
      
      group deactivates the adjacent C-H bonds against Cytochrome P450 (CYP450) oxidation.
    • Steric Shielding: The methyl groups at C2 and C6 create a "conformationally locked" chair structure, hindering enzymatic access to the nitrogen lone pair and adjacent carbons.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the structural features of DMTFM and its medicinal chemistry outcomes.

DMTFM_Logic Struct 2,6-Dimethyl-2-(trifluoromethyl)morpholine Feat_CF3 2-CF3 Group (Electron Withdrawing) Struct->Feat_CF3 Feat_Me 2,6-Dimethyl (Steric Bulk) Struct->Feat_Me Effect_pKa Lower pKa (8.3 -> ~6.0) Feat_CF3->Effect_pKa Effect_Met Block CYP450 Oxidation Feat_CF3->Effect_Met Feat_Me->Effect_Met Effect_Conf Conformational Lock Feat_Me->Effect_Conf Outcome_Perm Increased Permeability Effect_pKa->Outcome_Perm Outcome_Sel Reduced hERG Binding Effect_pKa->Outcome_Sel Less cationic character Outcome_Stab Extended Half-life (t1/2) Effect_Met->Outcome_Stab Effect_Conf->Outcome_Sel

Figure 1: Structure-Property Relationship (SPR) map of the DMTFM scaffold.

Part 2: Experimental Protocols

Synthetic Incorporation: Buchwald-Hartwig Coupling

Incorporating DMTFM into an aryl/heteroaryl core is challenging due to the steric bulk around the secondary amine. Standard


 conditions often fail or require excessive forcing. The following Palladium-Catalyzed Cross-Coupling Protocol  is optimized for sterically hindered amines.

Reaction Class: Buchwald-Hartwig Amination Scope: Coupling DMTFM with Aryl Bromides/Chlorides

Materials Table
ReagentEquivalentsRoleNotes
Aryl Halide (Ar-Br)1.0SubstrateElectrophile
DMTFM (Amine)1.2 - 1.5NucleophileStart with HCl salt (free base in situ)

0.02 (2 mol%)Catalyst PrecursorSource of Pd(0)
RuPhos 0.04 - 0.06LigandCritical for secondary, hindered amines
NaOtBu2.0 - 3.0BaseStrong base required for activation
Toluene / 1,4-DioxaneSolventSolventAnhydrous, degassed is critical
Step-by-Step Procedure
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a reaction vial with the Aryl Halide (1.0 equiv), DMTFM (1.2 equiv), 
    
    
    
    (2 mol%), and RuPhos (4 mol%).
    • Expert Tip: If using the hydrochloride salt of DMTFM, increase NaOtBu to 3.0 equiv to ensure complete free-basing.

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M concentration relative to halide).

  • Activation: Add NaOtBu (2.0 equiv). Seal the vial immediately with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Monitoring: Monitor via LC-MS. Note that DMTFM has low UV absorbance; track the consumption of the Aryl Halide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Caution: Due to the lower basicity of the product (caused by the

      
      ), it may elute faster than non-fluorinated analogs. Avoid using acidic modifiers (TFA) in the mobile phase if the product is acid-sensitive.
      
Workflow Visualization

Buchwald_Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk) Mix Mix Reagents: Ar-Br + DMTFM + Pd/RuPhos + Base Start->Mix Heat Heat: 100°C, 12-18h Mix->Heat Check LC-MS Check: Ar-Br Consumption Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Purification: Flash Chrom (No TFA) Workup->Purify

Figure 2: Optimized Buchwald-Hartwig coupling workflow for hindered fluorinated morpholines.

In Vitro Metabolic Stability Assay

To validate the "Metabolic Shield" hypothesis, a comparative microsomal stability assay is required.

Objective: Determine Intrinsic Clearance (


) of DMTFM-analog vs. Morpholine-analog.
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1

    
     (to ensure first-order kinetics).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with compound for 5 min at 37°C in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criterion: A >2-fold reduction in

      
       for the DMTFM analog compared to the non-fluorinated parent confirms effective metabolic blocking.
      

Part 3: Stereochemical Considerations

DMTFM contains chiral centers. The commercial building block is often supplied as a racemic mixture or a specific diastereomer.

  • Critical Check: The 2,6-dimethyl system can exist as cis (meso, if symmetric) or trans isomers. The addition of

    
     breaks symmetry.
    
  • Recommendation: Separate diastereomers early in the synthesis (e.g., via chiral SFC) or purchase enantiopure building blocks. The biological activity of the (

    
    ) isomer may differ vastly from the (
    
    
    
    ) due to the vector of the
    
    
    group in the binding pocket.

References

  • Synthesis and Properties of Trifluoromethylmorpholines: Mykhailiuk, P. K., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1] European Journal of Organic Chemistry, 2015.

  • Metabolic Stability of Fluorinated Motifs: Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Buchwald-Hartwig Coupling for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • General Morpholine Scaffold Review: Kourounakis, A. P., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Chemical Reviews, 2020.

Sources

Method

Application Note: High-Purity Isolation of 2,6-Dimethyl-2-(trifluoromethyl)morpholine for Pharmaceutical Research

Abstract This application note provides a comprehensive, multi-step protocol for the purification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine, a key building block in contemporary drug discovery. The presence of a trif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-step protocol for the purification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine, a key building block in contemporary drug discovery. The presence of a trifluoromethyl group and multiple stereocenters presents unique challenges for isolating the desired high-purity compound, free from synthetic byproducts and stereoisomers.[1][2] This guide details a robust methodology employing flash column chromatography followed by an optional recrystallization or preparative HPLC step for achieving >99% purity. We will delve into the rationale behind each procedural step, from the initial crude sample analysis to the final purity verification, ensuring a reproducible and scalable purification strategy for researchers in pharmaceutical and chemical development.

Introduction

2,6-Dimethyl-2-(trifluoromethyl)morpholine is an increasingly important scaffold in medicinal chemistry. The morpholine ring offers favorable physicochemical properties such as aqueous solubility and metabolic stability, while the trifluoromethyl group can significantly enhance binding affinity, lipophilicity, and metabolic resistance of a drug candidate.[2] The synthesis of this compound, however, often yields a mixture of diastereomers, unreacted starting materials, and other impurities that can confound biological assays and impede regulatory approval.[3]

This document outlines a systematic approach to purify crude 2,6-Dimethyl-2-(trifluoromethyl)morpholine to a standard suitable for downstream applications in drug development. The protocol is designed to be self-validating, with integrated analytical checkpoints to monitor purification progress and confirm the final product's identity and purity.

Pre-Purification Analysis: Characterizing the Crude Product

Before commencing purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment will identify the major impurities and inform the optimal purification strategy.

Recommended Analytical Techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the presence of the desired product and identify fluorinated byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To estimate the relative abundance of volatile components, including the target compound, isomers, and residual solvents.[4][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying less volatile byproducts and for developing a scalable chromatography method.[6]

Hypothetical Crude Mixture Composition:

For the purpose of this protocol, we will assume a common impurity profile resulting from the synthesis:

ComponentApproximate % in Crude MixtureRationale for Presence
2,6-Dimethyl-2-(trifluoromethyl)morpholine (Desired Product)70%Main reaction product.
Diastereomers15%Non-stereoselective synthesis can lead to different spatial arrangements.[3]
Unreacted Starting Materials10%Incomplete reaction.[3]
Synthetic Byproducts5%Side reactions occurring during synthesis.[3]

Purification Workflow Overview

The purification process is designed as a two-stage approach to efficiently remove a broad range of impurities.

PurificationWorkflow Crude Crude Product (in organic solvent) SolventRemoval Solvent Removal (Rotary Evaporation) Crude->SolventRemoval FlashChrom Flash Column Chromatography (Primary Purification) SolventRemoval->FlashChrom PurityCheck1 Purity Analysis (TLC, GC-MS) FlashChrom->PurityCheck1 PurityCheck1->FlashChrom Re-purify HighPurity High Purity Fractions (>95%) PurityCheck1->HighPurity Purity >95% FinalPurification Final Purification Step (Optional) HighPurity->FinalPurification Recrystallization Recrystallization FinalPurification->Recrystallization If solid PrepHPLC Preparative HPLC FinalPurification->PrepHPLC If oil or diastereomers present PurityCheck2 Final Purity & Identity Confirmation (NMR, LC-MS) Recrystallization->PurityCheck2 PrepHPLC->PurityCheck2 FinalProduct Final Product (>99% Purity) PurityCheck2->FinalProduct

Caption: High-level workflow for the purification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine.

Step-by-Step Purification Protocol

Stage 1: Flash Column Chromatography

Flash column chromatography is an effective first-pass technique to remove the bulk of impurities with differing polarities from the desired product.[7][8]

Materials and Reagents:

  • Crude 2,6-Dimethyl-2-(trifluoromethyl)morpholine

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen

  • Glass column, flasks, and fraction collection tubes

Protocol:

  • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and dry under vacuum. This dry-loading technique generally provides better resolution than direct liquid loading.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to achieve a firm, uniform bed.

  • Loading: Carefully add the dried, adsorbed sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).[8]

  • Fraction Collection: Collect fractions based on the elution profile monitored by TLC. The trifluoromethyl group can sometimes be visualized on TLC plates under UV light if adjacent to a chromophore, or by staining with potassium permanganate.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC) and analyze a small aliquot by GC-MS to confirm purity is >95%.

Stage 2: Final Purification (Choose one based on product form and purity needs)

For many applications, a purity of >95% may be sufficient. However, for sensitive biological assays or reference standard preparation, a second, higher-resolution step is recommended.

If the product from column chromatography is a solid and of sufficient purity, recrystallization is an excellent method for removing trace impurities.[8]

Protocol:

  • Solvent Screening: In small vials, test the solubility of the purified product in a range of solvents (e.g., hexanes, heptane, isopropanol, ethyl acetate/hexanes mixtures) to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask can sometimes induce crystallization.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

If the product is an oil or if diastereomers need to be separated, preparative HPLC is the method of choice.[3][9]

PrepHPLC cluster_System Preparative HPLC System Solvent Mobile Phase (e.g., Water/Acetonitrile) Pump HPLC Pump Solvent->Pump Injector Injector Pump->Injector Column Column (e.g., C18 Reverse-Phase) Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste Impurity Peaks PureFractions Pure Fractions Collector->PureFractions Target Peak Sample Partially Purified Sample (in mobile phase) Sample->Injector

Caption: Schematic of a typical preparative HPLC workflow.

Typical HPLC Conditions:

ParameterConditionRationale
Column Reverse-Phase C18, 5-10 µm particle sizeGood retention and separation for moderately polar organic molecules.[6]
Mobile Phase A: Water (with 0.1% Formic Acid or TFA)B: Acetonitrile or MethanolThe acid modifier improves peak shape for basic compounds like morpholines.[6]
Elution Gradient elution (e.g., 10% B to 90% B over 30 minutes)Provides good separation of components with a range of polarities.
Flow Rate Dependent on column diameter (typically 5-20 mL/min for prep scale)To be optimized for best resolution and run time.
Detection UV at 210-220 nmAmine functional groups often have some absorbance at low UV wavelengths.
Injection Dissolve sample in mobile phase, filter before injection.Prevents column clogging and ensures sample is fully solubilized.

Post-HPLC Protocol:

  • Combine the pure fractions identified by the chromatogram.

  • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • If the mobile phase contained a non-volatile acid like TFA, an additional liquid-liquid extraction or lyophilization step may be necessary to isolate the free base.

Final Purity and Identity Confirmation

After the final purification step, the product's purity and identity must be rigorously confirmed.

Analytical Methods for Final Product Release:

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.[10]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC/UPLC: To determine final purity (typically >99% by peak area).[6]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of solid materials.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in column chromatography Incorrect mobile phase polarity; column overloading.Perform a thorough TLC solvent screen to find an optimal eluent system (Rf of desired spot ~0.3). Use a larger column or less sample.[8]
Product is an oil after chromatography Presence of residual solvent or impurities; compound is inherently an oil.Dry under high vacuum for an extended period. If still an oil, proceed with preparative HPLC or attempt to form a salt to induce crystallization.[8]
Peak tailing in HPLC Interaction of the basic morpholine nitrogen with acidic silanols on the column.Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the amine and mask silanol interactions.[3]
Low recovery after recrystallization Compound has high solubility in the chosen solvent; too much solvent used.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution for a longer period at a lower temperature.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine. By combining a primary flash chromatography step with a secondary high-resolution technique such as recrystallization or preparative HPLC, researchers can consistently achieve the high purity (>99%) required for demanding applications in pharmaceutical R&D. The emphasis on in-process analytical checks ensures a robust and validated purification workflow.

References

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • Process for the preparation and purification of amorolfine hydrochloride.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Cheméo. [Link]

  • What is 2,6-Dimethylmorpholine - Properties & Specifications. 켐코[Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link]

  • Process for the preparation of fluorinated heterocyclic compounds.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. ResearchGate. [Link]

  • Morpholine, 2,6-dimethyl-. NIST WebBook. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine, 2,6-dimethyl-. NIST WebBook. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Preparation of cis-2,6-dimethylmorpholine.
  • FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. [Link]

  • Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. DTIC. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. pubs.rsc.org. [Link]

  • Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine . The guide prioritizes a modular, convergent s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine . The guide prioritizes a modular, convergent synthesis strategy that ensures regiochemical control and operational safety, addressing the specific challenges of incorporating a trifluoromethyl group into a saturated heterocycle.

Executive Summary & Strategic Rationale

The morpholine scaffold is ubiquitous in medicinal chemistry due to its ability to lower lipophilicity (


) and improve metabolic stability compared to piperidines or piperazines.[1] The introduction of a trifluoromethyl (

) group
at the C2 position, combined with methyl substitution, creates a "metabolic fortress" around the ether oxygen, blocking oxidative metabolism while modulating the basicity of the nitrogen (

adjustment).[1]

Synthetic Challenge: The primary difficulty lies in constructing the sterically congested quaternary center at C2 (bearing both


 and 

) while maintaining the correct regiochemistry relative to the C6-methyl group.[1]

Selected Route: This protocol utilizes a regioselective epoxide ring-opening followed by an intramolecular Williamson etherification .[1] This route is superior to direct fluorination or acid-catalyzed cyclization (e.g., sulfuric acid dehydration) for this specific substrate because it avoids harsh conditions that could lead to elimination of the tertiary alcohol or racemization.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available building blocks: 2-methyl-2-(trifluoromethyl)oxirane and 1-amino-2-propanol .[1]

Retrosynthesis Target 2,6-Dimethyl-2-(trifluoromethyl)morpholine Precursor Acyclic Diol Intermediate (1-((2-hydroxypropyl)amino)-2-methyl-3,3,3-trifluoropropan-2-ol) Target->Precursor Intramolecular Etherification Epoxide Building Block A: 2-Methyl-2-(trifluoromethyl)oxirane Precursor->Epoxide Regioselective Ring Opening Amine Building Block B: 1-Amino-2-propanol Precursor->Amine +

Caption: Retrosynthetic disconnection revealing the convergent assembly from an epoxide and an amino alcohol.

Detailed Experimental Protocol

Phase 1: Regioselective Ring Opening (Aminolysis)[1]

Objective: To couple the amine and epoxide building blocks. The nucleophilic amine attacks the less hindered primary carbon of the epoxide, establishing the correct backbone.[1]

  • Reagents:

    • 2-Methyl-2-(trifluoromethyl)oxirane (CAS: 374-11-8)[1][2]

    • 1-Amino-2-propanol (Isopropanolamine) (CAS: 78-96-6)[1]

    • Solvent: Ethanol (EtOH) or 2-Propanol (IPA)[1]

Step-by-Step Procedure (100 g Scale):

  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a nitrogen line.

  • Charging: Charge 1-amino-2-propanol (75.1 g, 1.0 mol, 1.0 equiv) and Ethanol (300 mL). Initiate stirring at 250 rpm.

  • Addition: Cool the mixture to 0–5 °C. Add 2-methyl-2-(trifluoromethyl)oxirane (126.1 g, 1.0 mol, 1.0 equiv) dropwise via an addition funnel over 60 minutes. Note: The reaction is exothermic; maintain internal temperature < 15 °C.

  • Reaction: Once addition is complete, warm the mixture to room temperature (20–25 °C) and stir for 2 hours. Then, heat to 50 °C for 4 hours to ensure completion.

  • IPC (In-Process Control): Monitor by LC-MS or GC. The epoxide peak should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol. The resulting viscous oil is the crude diol intermediate (Intermediate A ).[1]

    • Yield Expectation: >95% (Quantitative crude).[1]

    • Purity: Sufficient for the next step without chromatography.[1]

Phase 2: Cyclization via Selective Activation

Objective: Close the morpholine ring. The secondary hydroxyl group is selectively activated (tosylated) and displaced by the tertiary hydroxyl group (intramolecular


).[1]
  • Reagents:

    • Intermediate A (Crude from Phase 1)[1]

    • p-Toluenesulfonyl chloride (TsCl)[1]

    • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1]

    • Solvent: Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A (approx. 200 g) in anhydrous THF (1.0 L) in a 3 L reactor. Cool to 0 °C.

  • Activation (Tosylation): Add Triethylamine (1.2 equiv) followed by TsCl (1.05 equiv) portion-wise.[1] Stir at 0–5 °C for 3 hours.

    • Mechanism:[1][3][4][5] The secondary alcohol is sterically accessible and reacts with TsCl.[1] The tertiary alcohol (adjacent to the electron-withdrawing

      
      ) is less nucleophilic and sterically hindered, remaining largely unreacted.[1]
      
  • Cyclization:

    • Cool the mixture to -10 °C.

    • Add KOtBu (2.2 equiv) in portions. Caution: Hydrogen gas evolution if NaH is used; mild exotherm with KOtBu.[1]

    • Allow the mixture to warm to room temperature and stir for 12 hours. The base deprotonates the acidic tertiary alcohol (enhanced acidity due to

      
      ), which then attacks the carbon bearing the tosylate group.[1]
      
  • Quench: Quench the reaction with saturated aqueous

    
     (500 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, and dry over 
    
    
    
    .
  • Purification:

    • Concentrate the solvent.[1]

    • Distillation: The product is a liquid.[1] Perform fractional distillation under vacuum (approx. 10-20 mbar).

    • Boiling Point Estimation: ~60-70 °C at 15 mmHg (extrapolated from morpholine analogs).[1]

Data Presentation & Specifications

Process Parameters Summary
ParameterPhase 1: Ring OpeningPhase 2: Cyclization
Limiting Reagent 2-Me-2-CF3-oxiraneIntermediate A (Diol)
Temperature 0 °C

50 °C
-10 °C

25 °C
Time 6 Hours15 Hours
Key Hazard Exotherm, Alkylating agentFlammability (THF), Corrosive base
Yield (Step) 98% (Crude)75-85% (Isolated)
Atom Economy 100%Moderate (Loss of TsOH)
Product Characterization (Expected)
  • Appearance: Colorless to pale yellow liquid.[1]

  • Stereochemistry: Mixture of cis and trans diastereomers (typically 60:40 to 80:20 ratio depending on thermodynamic stability).[1]

  • 
     NMR:  Singlet around -75 to -80 ppm (characteristic of tertiary 
    
    
    
    ).[1]
  • MS (ESI):

    
    .[1]
    

Process Workflow Diagram

Workflow cluster_0 Phase 1: Ring Opening cluster_1 Phase 2: Cyclization R1 Reactor A: EtOH, 0°C Add1 Add Epoxide (Controlled Rate) R1->Add1 Heat1 Heat to 50°C (4 Hours) Add1->Heat1 Conc1 Evaporation (Remove EtOH) Heat1->Conc1 R2 Reactor B: THF, -10°C Conc1->R2 Transfer Intermediate Act Activation: TsCl / Et3N R2->Act Cyc Cyclization: KOtBu Addition Act->Cyc Work Aq. Workup & Distillation Cyc->Work

Caption: Operational workflow for the two-stage synthesis, highlighting the transfer of the crude intermediate.

Safety & Handling (HSE)

  • Epoxide Handling: 2-Methyl-2-(trifluoromethyl)oxirane is a volatile alkylating agent.[1] Handle only in a fume hood. Use thick-walled gloves (Silver Shield/4H) as standard nitrile may be permeable.

  • Exotherm Control: The ring-opening reaction is exothermic.[1] On a scale >100g, active cooling and controlled addition rates are mandatory to prevent thermal runaway.[1]

  • Base Handling: Potassium tert-butoxide is moisture-sensitive and corrosive.[1] Store under inert atmosphere.

Troubleshooting & Optimization

  • Issue: Low Cyclization Yield.

    • Cause: Competitive intermolecular polymerization or elimination.[1]

    • Solution: Ensure high dilution (0.1 M - 0.2 M) during the cyclization step to favor intramolecular reaction.[1]

  • Issue: Incomplete Tosylation.

    • Cause: Steric hindrance or water in solvent.[1]

    • Solution: Use strictly anhydrous THF.[1] Monitor the disappearance of the diol by TLC/LCMS before adding the strong base.[1]

  • Issue: Diastereomer Separation.

    • Solution: If pure cis or trans isomer is required, formation of a salt (e.g., oxalate or HCl salt) often allows for enrichment via recrystallization from IPA/Ethanol.[1]

References

  • Synthesis of Trifluoromethylmorpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][6] Tetrahedron69 , 3796-3804 (2013).[1][6] Link[1]

  • Industrial Morpholine Synthesis: "Process for the preparation of 2,6-dimethylmorpholine."[1][7] US Patent 4,504,363 (BASF SE).[1] Link

  • Epoxide Reactivity: "2-Methyl-2-(trifluoromethyl)oxirane."[1][8] Sigma-Aldrich Product Catalog. Link

  • Cyclization Methodology: Ortiz, K. G., et al. "Conversion of 1,2-amino alcohols to morpholines."[1][9] J. Am. Chem. Soc.[1][9]146 , 29847-29856 (2024).[1][9] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this valuable fluorinated building block. The incorporation of a trifluoromethyl group into a morpholine scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability, making it a crucial component in modern drug design.[1][2][3][4] However, its synthesis presents unique challenges that require careful consideration of reaction conditions, stereocontrol, and purification strategies.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine.

Q1: What is the most common synthetic pathway for 2,6-Dimethyl-2-(trifluoromethyl)morpholine and its primary challenges?

A1: A prevalent and effective route commences from a chiral trifluoromethyl-substituted epoxide, such as 2-(trifluoromethyl)oxirane.[5] This epoxide undergoes a nucleophilic ring-opening reaction with an appropriate amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. The main challenges are:

  • Regioselectivity: Ensuring the amine attacks the correct carbon of the epoxide.

  • Stereocontrol: Managing the diastereomeric ratio (cis/trans relationship between the methyl groups) which is influenced by the choice of starting materials and reaction conditions.

  • Side Reactions: Preventing polymerization of the epoxide or other unwanted side reactions.

  • Purification: Separating the desired product from starting materials, diastereomers, and byproducts, which can be complicated by the basic nature of the morpholine nitrogen.[6]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors. The most common culprits are:

  • Incomplete Reaction: The cyclization step (intramolecular Williamson ether synthesis) can be slow. Verify the reaction's completion via TLC or LC-MS before workup.

  • Suboptimal Temperature: The initial epoxide opening and subsequent cyclization often require different optimal temperatures. A one-pot procedure might be a compromise that lowers the overall yield.

  • Reagent Quality: The purity of the starting epoxide and amino alcohol is critical. Impurities can interfere with the reaction.

  • Base Selection: The choice of base for the cyclization step is crucial. A base that is too strong can cause side reactions, while one that is too weak will result in an incomplete reaction.

Q3: How can I control the cis/trans stereochemistry of the two methyl groups?

A3: Controlling the stereochemistry in substituted morpholine synthesis is a well-known challenge.[7][8] For the 2,6-dimethyl substitution pattern, the final isomeric ratio is largely determined by the stereochemistry of the precursors and the cyclization conditions.

  • Starting Material Control: The most effective method is to use stereochemically pure starting materials. For instance, reacting a specific enantiomer of 2-(trifluoromethyl)oxirane with a specific enantiomer of an aminopropanol derivative.

  • Thermodynamic vs. Kinetic Control: The cyclization conditions can favor one diastereomer over another. Higher temperatures and longer reaction times may favor the thermodynamically more stable isomer. For related non-fluorinated dimethylmorpholines, acidic conditions at high temperatures have been used to enrich the cis-isomer.[8]

  • Post-Synthesis Separation: If a mixture is obtained, separation is often necessary using chromatographic techniques.

Q4: My final product is proving difficult to purify. What are the recommended purification strategies?

A4: The basic nitrogen in the morpholine ring and the presence of fluorine can complicate purification.

  • Column Chromatography: This is the most common method.[6] However, peak tailing is a frequent issue due to the interaction of the basic amine with acidic silanol groups on the silica gel. To mitigate this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol).

  • Preparative HPLC: For high-purity material or difficult separations of diastereomers, reversed-phase preparative HPLC is a powerful tool.[9]

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step. If it is an oil, attempting to form a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification.[10]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Low Conversion in the Epoxide Ring-Opening/Cyclization Sequence

Low conversion is a frequent and frustrating issue. This guide helps you diagnose the root cause.

Problem: After the expected reaction time, analysis of the crude reaction mixture (e.g., by ¹H NMR, ¹⁹F NMR, or LC-MS) shows a significant amount of unreacted starting materials or intermediate amino alcohol.

Troubleshooting Workflow:

G start Low Conversion Observed check_sm 1. Verify Starting Material Purity (Epoxide & Amino Alcohol) start->check_sm check_reagents 2. Assess Reagent Stoichiometry & Base check_sm->check_reagents Pure impure_sm Outcome: Impurities Detected check_sm->impure_sm Impure check_conditions 3. Evaluate Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Correct reagent_issue Outcome: Incorrect Stoichiometry or Ineffective Base check_reagents->reagent_issue Issue Found condition_issue Outcome: Conditions Suboptimal check_conditions->condition_issue Issue Found repurify Action: Re-purify starting materials (distillation, etc.) impure_sm->repurify adjust_reagents Action: Re-run with 1.1-1.2 eq. of amine. Switch to a stronger/weaker base (e.g., NaH vs. K2CO3). reagent_issue->adjust_reagents adjust_conditions Action: Screen solvents (e.g., THF, Dioxane). Increase temperature for cyclization step. Increase reaction time. condition_issue->adjust_conditions

Caption: Troubleshooting Decision Tree for Low Conversion.

Causality Explained:

  • Purity: Epoxides can be prone to polymerization or hydrolysis if impure. The nucleophilicity of the amino alcohol can be compromised by impurities.

  • Base Strength: The cyclization step involves the deprotonation of a secondary alcohol to form an alkoxide, which then displaces a leaving group (often formed in situ from the other alcohol). A base like potassium carbonate might be too weak to deprotonate the alcohol effectively, while a very strong base like sodium hydride could promote elimination or other side reactions.

  • Temperature: The initial ring-opening is often exothermic and may require cooling, while the subsequent intramolecular cyclization typically requires heating to proceed at a reasonable rate. Running the entire sequence at a single temperature may not be optimal for both steps.

Guide 2: Managing and Separating Diastereomers

Problem: The final product is obtained as a mixture of cis- and trans-2,6-dimethyl isomers, and the desired isomer is difficult to isolate.

Strategies:

  • Analytical Assessment: First, accurately determine the diastereomeric ratio (d.r.) using high-resolution ¹H NMR or ¹⁹F NMR. The chemical shifts of the methyl groups and the trifluoromethyl group will likely be different for each isomer.

  • Chromatographic Separation:

    • Flash Column Chromatography: This is the first method to attempt.

      • Normal Phase (Silica Gel): Test a range of solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol). As mentioned in the FAQ, adding ~0.5% triethylamine to the eluent can significantly improve peak shape.[6]

      • Reverse Phase (C18): If normal phase fails, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can sometimes provide better separation.

    • Preparative HPLC/SFC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[6] SFC is particularly effective for separating stereoisomers.

  • Chemical Resolution (Advanced):

    • If chromatographic separation fails, consider derivatizing the mixture with a chiral acid to form diastereomeric salts. These salts may have different solubilities, allowing for separation by fractional crystallization. The desired salt can then be treated with a base to liberate the pure amine isomer.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory-specific conditions and analytical findings.

Protocol 1: Two-Step Synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

This protocol is based on the general strategy of epoxide ring-opening followed by cyclization.[5]

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization A 1. Dissolve (R)-2-aminopropan-1-ol in Ethanol B 2. Add (S)-2-(trifluoromethyl)oxirane dropwise at 0°C A->B C 3. Warm to RT and stir for 12-24h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Concentrate in vacuo D->E F 6. Dissolve crude intermediate in THF E->F Crude Amino Alcohol Intermediate G 7. Add NaH (60% disp.) portion-wise at 0°C F->G H 8. Heat to reflux for 6-18h G->H I 9. Monitor by TLC/LC-MS H->I J 10. Quench, Extract, and Purify I->J

Caption: General workflow for the synthesis of the target morpholine.

Step-by-Step Methodology:

  • Step 1: Ring-Opening a. To a solution of (R)-2-aminopropan-1-ol (1.1 eq) in absolute ethanol (0.5 M), cool the mixture to 0 °C in an ice bath. b. Add (S)-2-(trifluoromethyl)oxirane (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. c. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. d. Monitor the reaction for the disappearance of the epoxide by TLC or LC-MS. e. Once complete, remove the solvent under reduced pressure to yield the crude intermediate amino alcohol, which can be used in the next step without further purification.

  • Step 2: Cyclization a. Dissolve the crude intermediate from the previous step in anhydrous THF (0.3 M) under a nitrogen atmosphere. b. Cool the solution to 0 °C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution). c. After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 66 °C). d. Stir at reflux for 6-18 hours, monitoring for the formation of the product by TLC or LC-MS. e. Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water. f. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification a. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0-30%), containing 0.5% triethylamine. b. Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2,6-Dimethyl-2-(trifluoromethyl)morpholine.

Section 4: Data Summary

The following table summarizes typical reaction parameters and expected outcomes. These values are illustrative and may require optimization.

ParameterStep 1: Ring-OpeningStep 2: CyclizationPurification
Solvent Ethanol, MethanolTHF, DioxaneHexanes/Ethyl Acetate (+ 0.5% Et₃N)
Temperature 0 °C to Room Temp.0 °C to RefluxRoom Temperature
Typical Duration 12 - 24 hours6 - 18 hoursN/A
Key Reagents Amino alcohol, EpoxideSodium Hydride, KHMDSSilica Gel
Typical Yield >90% (crude)50 - 75% (after purification)85-95% recovery
Analytical Check TLC, LC-MSTLC, LC-MS, ¹⁹F NMR¹H NMR, ¹⁹F NMR, LC-MS

References

  • Shcherbatiuk A. V., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Leitão EPT, Sobral LMS. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link][1][4]

  • Google Patents. (2014). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • Google Patents. (1985). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • ResearchGate. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

Sources

Optimization

Technical Support Center: Purification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine Isomers

Introduction: The Fluorine Challenge You are likely working with 2,6-Dimethyl-2-(trifluoromethyl)morpholine as a bioisostere in a medicinal chemistry campaign. This molecule presents a unique purification challenge compa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Challenge

You are likely working with 2,6-Dimethyl-2-(trifluoromethyl)morpholine as a bioisostere in a medicinal chemistry campaign. This molecule presents a unique purification challenge compared to standard morpholines.

The introduction of the trifluoromethyl (


) group at the C2 position creates a quaternary stereocenter and significantly alters the physicochemical properties of the ring:
  • Basicity Reduction: The electron-withdrawing

    
     group (via inductive effect 
    
    
    
    ) lowers the pK
    
    
    of the nitrogen (typically from ~8.4 to ~5.5–6.0), altering how the molecule interacts with acidic modifiers and stationary phases.
  • Lipophilicity: The molecule is significantly more lipophilic (

    
     increase) and volatile than its non-fluorinated analogs.
    

This guide addresses the separation of Diastereomers (cis vs. trans) and Enantiomers (


 vs 

/

vs

).
Module 1: Diastereomer Separation (The Bulk Cleanup)

Context: Synthesis of this core usually yields a mixture of cis and trans diastereomers. Flash chromatography is often insufficient due to overlapping


 values.
Q: Flash chromatography is failing to separate the cis and trans isomers. What is the alternative?

A: Rely on Thermodynamic Control via Salt Crystallization . Because the vectors of the dipole moments and the packing efficiency differ between cis and trans isomers, they form salts with drastically different solubilities.

Protocol: The "Differential Salting" Method

  • Reagent: Anhydrous HCl (in dioxane or ether) or Oxalic Acid.

  • Solvent System: Isopropyl Acetate (iPrOAc) or Methyl tert-butyl ether (MTBE). Avoid alcohols initially as they may solubilize both salts.

Step-by-Step:

  • Dissolve crude free base in dry MTBE (10 mL/g).

  • Cool to 0°C.

  • Add 1.05 eq of HCl (4M in Dioxane) dropwise.

  • Observation: The trans-isomer hydrochloride usually precipitates first due to higher lattice energy (less steric strain between the C2/C6 equatorial methyls compared to the axial/equatorial interactions in the cis form).

  • Filter the solid.[1][2] This is your Diastereomer A (enriched).

  • Concentrate the filtrate. This is Diastereomer B (enriched).

  • Verification: Neutralize a small aliquot of the solid and check via GC or NMR (

    
    -NMR is distinct for cis/trans).
    

Expert Insight: If HCl fails, switch to Mandelic Acid . The large chiral counter-ion often amplifies solubility differences between diastereomers, a technique proven effective for 2,6-dimethylmorpholine analogs [1].

Module 2: Chiral Resolution (Enantiomeric Purity)

Context: You have a pure diastereomer, but now need to separate the enantiomers (e.g.,


 from 

).
Q: Which Chiral Stationary Phase (CSP) works best for trifluoromethyl-morpholines?

A: Avoid standard "OD-H" defaults. The


 group requires specific interactions.
Data suggests that Cellulose-based  columns with chlorinated selectors perform best for fluorinated heterocycles.

Recommended Column Screening Order:

  • Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) — Legacy option, often shows tailing with this specific amine.

Q: I am seeing severe peak tailing in HPLC. Is it the column?

A: It is likely a Mobile Phase pH Mismatch . The


 group lowers the amine's basicity, but it is still basic. In normal phase (Hexane/IPA), the silanols on the silica backbone interact with the amine.

The Fix:

  • Switch to SFC (Supercritical Fluid Chromatography): This is the gold standard for this molecule. The

    
     acts as a Lewis acid, suppressing silanol interactions.
    
  • HPLC Modifier: Add 0.1% Diethylamine (DEA) AND0.1% Trifluoroacetic Acid (TFA) .

    • Why both? The TFA ensures the amine is fully protonated (ion-pairing mode) or fully suppresses silanols, while DEA blocks active sites. For this specific fluorinated amine, basic additives alone (DEA) are often sufficient.

Comparative Separation Data (Typical)

MethodColumnMobile PhaseSelectivity (

)
Resolution (

)
HPLC (NP) Chiralpak AD-HHex/IPA/DEA (90:10:0.1)1.121.2 (Partial)
HPLC (NP) Chiralpak IC Hex/EtOH/DEA (95:5:0.1)1.35 2.8 (Baseline)
SFC Lux Cellulose-2

/MeOH/DEA (90:10:0.1)
1.42 >3.5 (Excellent)
Module 3: Troubleshooting & Logic Visualization
Q: My yield is low after de-salting the purified isomer. Where did it go?

A: Volatility Hazard. 2,6-Dimethyl-2-(trifluoromethyl)morpholine is significantly more volatile than non-fluorinated morpholine.

  • Risk: High-vacuum drying or rotovaping at high bath temperatures (>40°C) will sublime the free base.

  • Solution: Isolate as the Hydrochloride Salt or Oxalate Salt for storage. Only generate the free base immediately prior to the next reaction step.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific fluorinated scaffold.

PurificationStrategy Start Crude Mixture (Cis/Trans + Enantiomers) CheckGC Analytical GC/F-NMR Determine Cis:Trans Ratio Start->CheckGC Decision1 Is Cis:Trans > 80:20? CheckGC->Decision1 ChemicalSep Chemical Separation (Salt Formation) Decision1->ChemicalSep No (Mix) ChiralSep Chiral Resolution (SFC Preferred) Decision1->ChiralSep Yes (Pure Diast) SaltStep Add HCl (dioxane) or Mandelic Acid in MTBE ChemicalSep->SaltStep Flash Flash Chromatography (Difficult for this substrate) Filter Filtration SaltStep->Filter Solid Solid: Isomer A (Salt) (Usually Trans) Filter->Solid Liquor Mother Liquor: Isomer B (Enriched) Filter->Liquor FreeBase Free Base Generation (Caution: Volatile!) Solid->FreeBase Liquor->FreeBase FreeBase->ChiralSep ColumnSelect Column: Cellulose-2 or IC Modifier: 0.1% DEA ChiralSep->ColumnSelect

Caption: Integrated purification workflow prioritizing chemical separation of diastereomers before chiral polishing.

References
  • BASF SE. (2010).[1] Racemic separation of 2,6-trans-dimethylmorpholine.[1][3][4] US Patent 7,829,702. Retrieved from .

  • Enamine. (2020). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[5] Retrieved from .

  • BenchChem. (2025).[6] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols and Amines. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: (R)-2-(Trifluoromethyl)morpholine hydrochloride.[7] Retrieved from .[7]

  • Organic Chemistry Portal. (2021). Morpholine Synthesis and Functionalization.[5][8][9][10] Retrieved from .

Sources

Troubleshooting

stability issues of 2,6-Dimethyl-2-(trifluoromethyl)morpholine under different conditions

Welcome to the technical support center for 2,6-Dimethyl-2-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethyl-2-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues you may encounter during your experiments. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide the most accurate and practical advice in the absence of specific literature on this novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected general stability characteristics of 2,6-Dimethyl-2-(trifluoromethyl)morpholine?
  • Morpholine Ring: The morpholine ring is generally stable under many conditions. However, as a secondary amine, it can be susceptible to oxidation and nitrosation.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is known to be highly stable due to the strength of the carbon-fluorine bond. It is also a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule. This group generally increases the metabolic stability of drug candidates.

  • 2,6-Dimethyl Substitution: The methyl groups can influence the steric and electronic properties of the molecule but are not expected to introduce significant instability.

Overall, 2,6-Dimethyl-2-(trifluoromethyl)morpholine is anticipated to be a relatively stable compound under standard laboratory conditions. However, issues may arise under specific pH, temperature, or reactive conditions.

Q2: I am observing degradation of my compound in an acidic aqueous solution. What is the likely cause and how can I prevent it?

A2: Degradation in acidic aqueous solutions is a potential issue. The morpholine nitrogen is basic (pKa of morpholine is ~8.5) and will be protonated in acidic conditions. While the protonated form is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could potentially catalyze ring-opening reactions, although this is less common for simple morpholines.

A more likely scenario, if your acidic solution contains nitrites (for example, from nitric acid impurities or as a reagent), is the formation of an N-nitrosamine. This reaction is well-documented for secondary amines like morpholine and is acid-catalyzed.

Troubleshooting Steps:

  • Buffer Selection: If possible for your experiment, use a buffer system to maintain the pH above the pKa of the morpholine nitrogen (e.g., pH > 9) to keep it in its free base form.

  • Acid Purity: Ensure the acid you are using is free from nitrite or nitrate impurities. Use high-purity, freshly opened reagents.

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation that can be exacerbated by acidic conditions.

  • Temperature Control: Keep the reaction temperature as low as feasible for your experimental needs.

G cluster_acid_degradation Potential Acidic Degradation Pathway cluster_mitigation Mitigation Strategies Compound Compound Protonated_Morpholine Protonated Morpholine N_Nitrosamine N-Nitrosamine Formation Buffer_Control Use Buffer (pH > 9) High_Purity_Reagents High-Purity Reagents Inert_Atmosphere Inert Atmosphere Low_Temperature Low Temperature

Q3: My compound appears to be unstable at elevated temperatures during a reaction. What is the expected thermal stability?

A3: While specific thermal decomposition data for 2,6-Dimethyl-2-(trifluoromethyl)morpholine is unavailable, we can look at related compounds. For instance, cis-2,6-dimethylmorpholine has a boiling point of approximately 147°C. The introduction of a trifluoromethyl group can affect volatility and thermal stability.

Troubleshooting Thermal Instability:

  • Thermogravimetric Analysis (TGA): If you have access to TGA, this is the most direct way to determine the decomposition temperature of your compound.

  • Reaction Temperature: If you suspect thermal decomposition, try running your reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: As with acidic conditions, performing reactions under an inert atmosphere can prevent oxidative degradation at elevated temperatures.

  • Catalyst Effects: Be aware that certain catalysts, particularly Lewis acids or strong bases, can lower the decomposition temperature of your compound.

Q4: I am seeing unexpected side products in a reaction involving strong bases. Is 2,6-Dimethyl-2-(trifluoromethyl)morpholine stable to strong bases?

A4: The trifluoromethyl group is a strong electron-withdrawing group, which can increase the acidity of adjacent protons. In the case of 2,6-Dimethyl-2-(trifluoromethyl)morpholine, the proton on the carbon bearing the trifluoromethyl group could potentially be abstracted by a very strong base (e.g., organolithium reagents). This could lead to elimination or other rearrangement reactions.

Troubleshooting Steps with Strong Bases:

  • Base Selection: Use the mildest base that is effective for your desired transformation. Consider using non-nucleophilic bases if you are only aiming for deprotonation elsewhere in your substrate.

  • Temperature Control: Perform reactions involving strong bases at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Addition Order: Add the strong base slowly to a cooled solution of your substrate to maintain a low concentration of the base and minimize localized heating.

G cluster_base_instability Potential Instability with Strong Bases cluster_mitigation_base Mitigation Strategies Compound Compound Proton_Abstraction Proton Abstraction adjacent to CF3 Side_Products Elimination/Rearrangement Products Mild_Base Use Milder Base Low_Temperature_Base Low Temperature (-78 °C) Slow_Addition Slow Reagent Addition

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in GC-MS or LC-MS Analysis

Issue: You observe unexpected peaks in your chromatogram after a reaction or upon storage of 2,6-Dimethyl-2-(trifluoromethyl)morpholine.

Systematic Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Run a fresh sample of your starting material on your GC-MS or LC-MS system.

    • Confirm the expected molecular weight and fragmentation pattern.

  • Analyze the Unexpected Peaks:

    • Determine the molecular weight of the unexpected peaks.

    • If the MW is higher: Consider the possibility of dimerization, reaction with a solvent, or reaction with a component from your reaction mixture.

    • If the MW is lower: This suggests fragmentation or degradation. Look for mass losses that correspond to known fragments (e.g., loss of a methyl group, trifluoromethyl group, or cleavage of the morpholine ring).

    • If the MW is unchanged but the retention time is different: This could indicate isomerization.

  • Experimental Workflow for Identification:

    • Control Reactions: Run control experiments by systematically removing one component of your reaction mixture at a time to identify the source of the side product.

    • Forced Degradation Study: To understand potential degradation pathways, subject a small sample of your compound to various stress conditions (e.g., strong acid, strong base, high temperature, UV light) and analyze the products. This can help you identify the degradation products you are observing in your main experiment.

Potential Observation Possible Cause Suggested Action
Peak with M+16Oxidation of the morpholine nitrogenStore under inert gas; use deoxygenated solvents.
Peak with M+29Reaction with nitrite impurity (forming N-nitroso)Use high-purity reagents; avoid acidic conditions with potential nitrite sources.
Multiple new peaksGeneral decompositionRe-evaluate reaction temperature and pH; consider a milder catalyst.
Guide 2: Proper Handling and Storage of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

To ensure the long-term stability and integrity of your compound, follow these handling and storage recommendations based on best practices for similar chemical structures.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is recommended for long-term storage.

  • Atmosphere: For optimal stability, store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination. Use amber glass vials for protection from light if photosensitivity is a concern.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.

G cluster_storage Recommended Storage Conditions cluster_handling Safe Handling Practices Cool_Dry Cool, Dry, Well-Ventilated Inert_Atmosphere Inert Atmosphere (Ar, N2) Sealed_Container Tightly Sealed Container Light_Protection Protection from Light PPE Appropriate PPE Ventilation Good Ventilation/Fume Hood Avoid_Incompatibles Avoid Strong Oxidizers & Acids Compound 2,6-Dimethyl-2-(trifluoromethyl)morpholine Compound->Cool_Dry Compound->Inert_Atmosphere Compound->Sealed_Container Compound->Light_Protection Compound->PPE Compound->Ventilation Compound->Avoid_Incompatibles

References

  • PubChem. (2023). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Poupin, P., et al. (1998).
Optimization

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Morpholines

Welcome to the Technical Support Center for the trifluoromethylation of morpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the trifluoromethylation of morpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The introduction of a trifluoromethyl (CF3) group into morpholine scaffolds is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Formation

Question: I am attempting a trifluoromethylation on my morpholine substrate, but I am observing very low conversion of my starting material or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a common issue that can stem from several factors, ranging from reagent choice and quality to the reaction setup itself. Let's break down the potential culprits and their solutions.

Potential Cause A: Inactive Trifluoromethylating Agent or Catalyst

  • The "Why": Many trifluoromethylating reagents are sensitive to moisture and air. For instance, the Ruppert-Prakash reagent (TMSCF3) requires an initiator, typically a fluoride source like TBAF or CsF, to generate the active trifluoromethyl anion.[4] If this initiator is old or hydrated, the reaction will not proceed. Similarly, photoredox or copper catalysts can be deactivated by impurities.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly purchased or properly stored trifluoromethylating agents and initiators. Consider titrating your fluoride source if you suspect it has degraded.

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Flame-dry or oven-dry your glassware to remove any adsorbed water.[5]

    • Catalyst Loading: If using a catalyst, consider increasing the loading in a stepwise manner. For copper-catalyzed reactions, the choice of ligand is also crucial and may need optimization.[6][7]

Potential Cause B: Unfavorable Reaction Kinetics

  • The "Why": The reaction may be too slow at the temperature you are running it. Some trifluoromethylation reactions require thermal or photo-initiation to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Temperature Adjustment: Carefully increase the reaction temperature. Monitor for any decomposition of your starting material or product.

    • Solvent Choice: The solvent can significantly impact reaction rates and selectivity.[8][9] Screen a variety of solvents with different polarities (e.g., THF, MeCN, DMSO, DCE). For photoredox reactions, ensure the solvent is transparent to the wavelength of light being used.[10][11]

    • Concentration: The concentration of your reactants can affect the reaction rate. Try running the reaction at a higher or lower concentration.[11]

Potential Cause C: Substrate-Specific Issues

  • The "Why": The electronic and steric properties of your specific morpholine derivative can greatly influence its reactivity. Electron-withdrawing groups on the morpholine ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards electrophilic trifluoromethylating agents. Steric hindrance around the nitrogen can also impede the reaction.

  • Troubleshooting Steps:

    • Choice of Reagent: If you are using an electrophilic trifluoromethylating agent (e.g., Togni's or Umemoto's reagents)[12][13][14] and your morpholine is electron-deficient, consider switching to a nucleophilic trifluoromethylation protocol using a reagent like TMSCF3.[15]

    • Protecting Groups: If your morpholine has other reactive functional groups, they may be interfering with the reaction. Consider using protecting groups that can be removed after the trifluoromethylation step.

Issue 2: Formation of Multiple Products and Poor Selectivity

Question: My reaction is working, but I am getting a mixture of products, including trifluoromethylation at undesired positions or side products. How can I improve the selectivity?

Answer: Poor selectivity is a frustrating problem that often points to competing reaction pathways. Here’s how to diagnose and address it.

Potential Cause A: Radical vs. Polar Mechanism

  • The "Why": Many trifluoromethylation reactions can proceed through either a radical or a polar mechanism, and the dominant pathway can be influenced by the reaction conditions.[12][16] Radical reactions are often less selective.

  • Troubleshooting Steps:

    • Radical Inhibitors: To test for a radical mechanism, add a radical inhibitor like TEMPO or BHT to your reaction. If the reaction is suppressed, it indicates a radical pathway.

    • Light and Initiators: For photoredox reactions, ensure that your reaction is shielded from ambient light if it is not the intended light source.[11] The choice of initiator can also influence the reaction pathway.

Potential Cause B: Over-Reactivity or Side Reactions

  • The "Why": The reaction conditions may be too harsh, leading to decomposition of the starting material or product, or to side reactions. For example, some trifluoromethylating agents can also act as oxidants.

  • Troubleshooting Steps:

    • Lower Temperature: Try running the reaction at a lower temperature to disfavor side reactions.

    • Slower Addition: Add the trifluoromethylating agent slowly and portion-wise to maintain a low instantaneous concentration.[5]

    • Base Selection: The choice of base can be critical. A base that is too strong might deprotonate other positions on your molecule, leading to undesired reactions.[17] Screen different organic and inorganic bases.

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating agent should I choose for my morpholine substrate?

The choice of trifluoromethylating agent depends heavily on the nature of your morpholine derivative and the desired reaction mechanism.

  • For electron-rich morpholines: Electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents are often a good starting point.[13][14]

  • For electron-deficient morpholines: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3) with a suitable fluoride initiator is generally more effective.[4]

  • For photoredox or radical reactions: Reagents like CF3SO2Cl or certain Togni reagents can be used in conjunction with a photocatalyst.[2][3]

Reagent TypeCommon ExamplesBest Suited For
Electrophilic Togni's Reagents, Umemoto's ReagentsElectron-rich morpholines
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Electron-deficient morpholines
Radical Precursors CF3I, CF3SO2Na, CF3SO2ClPhotoredox and radical reactions

Q2: What are the key safety precautions I should take when working with trifluoromethylating agents?

Trifluoromethylating agents should be handled with care in a well-ventilated fume hood.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Inert Atmosphere: Many of these reagents are moisture-sensitive and should be handled under an inert atmosphere.

  • Quenching: Be cautious when quenching the reaction, as some reagents can react violently with water or other protic solvents.

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q3: How can I effectively purify my trifluoromethylated morpholine product?

Purification can sometimes be challenging due to the similar polarities of the product and unreacted starting material.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for optimizing the trifluoromethylation of a novel morpholine substrate.

Trifluoromethylation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization cluster_final Finalization Start Define Morpholine Substrate Reagent_Selection Select CF3 Reagent (Electrophilic vs. Nucleophilic) Start->Reagent_Selection Initial_Screen Initial Reaction Screen (Standard Conditions) Reagent_Selection->Initial_Screen Analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) Initial_Screen->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Low_Yield Low Yield? - Check Reagent Activity - Adjust Temp/Concentration - Change Solvent Troubleshoot->Low_Yield Yes Poor_Selectivity Poor Selectivity? - Lower Temperature - Screen Bases/Additives - Add Radical Inhibitor Troubleshoot->Poor_Selectivity Yes Success Successful Reaction (Good Yield & Selectivity) Troubleshoot->Success No Low_Yield->Initial_Screen Re-run Poor_Selectivity->Initial_Screen Re-run Purification Purify and Characterize Product Success->Purification

Caption: A decision-making workflow for optimizing morpholine trifluoromethylation.

This guide provides a starting point for troubleshooting and optimizing your trifluoromethylation reactions. Successful synthesis often requires careful consideration of the substrate, reagents, and reaction conditions, along with systematic optimization.

References

    • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent*. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Mayr, H., & Ofial, A. R. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 21(31), 11174-11182. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]

  • Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. (n.d.). ECHA. Retrieved February 17, 2026, from [Link]

  • Scherer, M., & Schoof, S. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 55(43), 13634-13638. [Link]

  • Hu, J., Wang, Y., Zhou, J., & Hu, X. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, 3(4), 469-473. [Link]

  • Legnani, L., & BREAD, E. (2019). Ruppert-Prakash Reagent (TMSCF3)-Catalyzed Chemoselective Esterification of Weinreb Amides. AIR Unimi. Retrieved February 17, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]

  • Trifluoromethyltrimethylsilane. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a.... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Kuehl, C. J., & Taylor, S. D. (2025, November 24). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Retrieved February 17, 2026, from [Link]

  • Kuehl, C. J., & Taylor, S. D. (2025). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

  • Carboni, A., Dagousset, G., & Magnier, E. (2018). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron, 74(25), 3041-3053. [Link]

  • Postigo, A. (2017). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 14(1), 2-20. [Link]

  • Wang, X., & Tan, B. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11-30. [Link]

  • Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. (2025, August 6). Retrieved February 17, 2026, from [Link]

  • Preliminary results on the effect of solvent on regioselectivity in the.... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Li, J., et al. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, 6(1), 1-10. [Link]

  • Ohshima, T., & Morisaki, K. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 53(5), 1064–1077. [Link]

  • Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(40), 9439-9442. [Link]

  • Malik, I., & Vedejs, E. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 14(11), 2762-2765. [Link]

  • Wang, X., & Tan, B. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11-30. [Link]

  • Scherer, M., & Schoof, S. (2017). Modern Strategies in Organofluorine Chemistry 1. Science of Synthesis, 1-32.
  • Novoa, L., & del Pozo, C. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7277. [Link]

  • Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Optimization for the Trifluoromethylation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Cheung, C. W. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Retrieved February 17, 2026, from [Link]

  • Matoušek, V., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Kairys, V. (2016). A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids. Montclair State University Digital Commons. Retrieved February 17, 2026, from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2025, August 9). (PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Koike, T., & Akita, M. (2014). Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis. Comptes Rendus Chimie, 17(6), 526-533. [Link]

Sources

Troubleshooting

common pitfalls in handling trifluoromethylating agents

Technical Support & Troubleshooting Knowledge Base[1] Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Knowledge Base[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Trifluoromethylation Reagents (TMSCF3, Togni, Langlois)

Triage: Which Reagent Are You Fighting?

Before troubleshooting, confirm you are applying the correct mechanistic class to your substrate. Trifluoromethylation is not a "one-size-fits-all" transformation; it is strictly governed by electronic polarity.

ReagentSelector Start Substrate Analysis Q1 Substrate Electronic Bias? Start->Q1 Electrophile Electrophilic (Aldehydes, Ketones, Imines) Q1->Electrophile Electron Deficient Nucleophile Nucleophilic (Thiols, Enolates, Arenes) Q1->Nucleophile Electron Rich Neutral Neutral/H-rich (Heteroarenes, Boronic Acids) Q1->Neutral Radical Acceptor Reagent1 Reagent: TMSCF3 (Ruppert-Prakash) Electrophile->Reagent1 Nucleophilic CF3 Source Reagent2 Reagent: Togni I/II (Hypervalent Iodine) Nucleophile->Reagent2 Electrophilic CF3 Source Reagent3 Reagent: Langlois (CF3SO2Na) Neutral->Reagent3 Radical CF3 Source

Figure 1: Reagent Selection Decision Matrix based on substrate electronics.

Module 1: Nucleophilic Trifluoromethylation (TMSCF3)

Reagent: Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) Common Issue: "My reaction stalled," or "I generated fluoroform (HCF3)."

The Core Problem: The "Prakash Anion" Leak

The most common misconception is that TMSCF3 spontaneously releases a CF3 anion. It does not. It requires a Lewis base initiator (F- or alkoxide) to form a pentacoordinate silicon species (the "Prakash Anion").

The Pitfall: If your electrophile (ketone/aldehyde) is not sufficiently reactive, or if the initiator concentration is too high, the Prakash Anion decomposes into Difluorocarbene (:CF2) rather than transferring the CF3 group [1].

TMSCF3_Cycle TMSCF3 TMS-CF3 PrakashAnion [TMS-CF3-F]- (Prakash Anion) TMSCF3->PrakashAnion + Initiator Initiator Initiator (F-) Product Product Alkoxide (R-CF3) PrakashAnion->Product Fast Trapping Carbene :CF2 + TMS-F (Dead End) PrakashAnion->Carbene Slow Trapping Path_Good Pathway A: CF3 Transfer Path_Bad Pathway B: Decomposition

Figure 2: The Kinetic Partition. Pathway A leads to product; Pathway B leads to decomposition.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Conversion (SM remains) Initiator "poisoning." Traces of acid or moisture neutralized the catalytic fluoride.Dry solvents/glassware rigorously. Increase initiator load from 1% to 5-10%. Use CsF for robust initiation.
Low Yield + Gas Evolution Moisture: Protonation of CF3 anion to HCF3 (Fluoroform).Check solvent water content (<50 ppm). HCF3 is a gas; bubbling indicates a "wet" reaction.
Low Yield + Unknown Byproducts Carbene Formation: The CF3 group decomposed to :CF2 because the electrophile was too sterically hindered.Switch solvent to THF (stabilizes the anion). Lower temperature to -20°C. Add initiator slowly.
Product is the Alcohol, not Silyl Ether Accidental deprotection during workup or reaction.This is usually fine, but if you need the silyl ether, avoid aqueous quench.
Validated Protocol: Standard Ketone Trifluoromethylation

Based on mechanistic insights from Prakash et al. [2]

  • Setup: Flame-dry a 2-neck flask. Cool to 0°C.

  • Reagents: Add Substrate (1.0 equiv) and TMSCF3 (1.2 equiv) in dry THF (0.5 M).

  • Initiation: Add TBAF (Tetra-n-butylammonium fluoride) catalytically (1 mol%).

    • Critical Step: Do not add stoichiometric TBAF initially. This causes rapid anion formation and promotes carbene decomposition.

  • Monitoring: Stir 1h. If TLC shows SM, add another 1-2 mol% TBAF.

  • Workup: Add 1N HCl to hydrolyze the silyl ether to the free alcohol.

Module 2: Electrophilic Trifluoromethylation (Togni Reagents)

Reagent: Togni Reagent I & II (Hypervalent Iodine) Common Issue: "Explosion risk" and "Inertness."[1]

The Core Problem: Metastability

Togni reagents are high-energy hypervalent iodine species. Togni Reagent II has a decomposition energy of ~502 J/g [3].[2] It is shock-sensitive and can undergo thermal runaway.[3]

The Pitfall: Users often heat the reaction to force conversion. NEVER heat Togni II above 80°C without blast shielding. Decomposition releases CF3I and significant heat.

Activation Strategy

Togni reagents are often kinetically competent but require activation to react with weaker nucleophiles.

  • Lewis Acid Activation: Zn(NTf2)2 or Cu(I) salts coordinate to the iodine/oxygen, weakening the I-CF3 bond.

  • Brønsted Acid Activation: For alcohols, catalytic acid activates the reagent [4].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Violent Exotherm / "Pop" Thermal Runaway: Reaction heated too quickly or scale too large without cooling.SAFETY STOP. Run DSC on reaction mixture. Keep T < 40°C. Scale up in flow reactors if possible.
No Reaction (Alcohols) Lack of activation. Togni reagent is not electrophilic enough for neutral alcohols alone.Add Zn(NTf2)2 (5-10 mol%) or HNTf2.
Ortho/Para Mixtures (Phenols) Electronic control vs. Steric control.Togni reagents favor ortho substitution on phenols due to coordination with the phenolic oxygen. Block ortho positions if para is desired.
Reagent Decomposition Storage issue.Store at 4°C. If the white solid turns yellow/pink, it has degraded (iodine release).

Module 3: Radical Trifluoromethylation (Langlois Reagent)

Reagent: Sodium Triflinate (CF3SO2Na) Common Issue: "Messy reaction profile" (Regioisomers).[4]

The Core Problem: Innate Radical Selectivity

The Langlois reagent generates •CF3 radicals via oxidation (usually tBuOOH + Metal Catalyst).[5] The Pitfall: •CF3 is an electrophilic radical. It seeks electron-rich positions.[6] You cannot easily override this innate selectivity without directing groups.

Langlois_Cycle Langlois CF3SO2Na Radical •CF3 Radical Langlois->Radical Oxidation (-SO2) Oxidant Oxidant (tBuOOH) Oxidant->Radical Substrate Heterocycle (e.g., Pyrrole) Radical->Substrate IsomerA Product A (Major) Electron Rich Pos. Substrate->IsomerA Innate Bias IsomerB Product B (Minor) Steric Pos. Substrate->IsomerB Minor Path

Figure 3: The Radical Selectivity Flow. Note that selectivity is substrate-controlled, not reagent-controlled.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Complex Mixture (Regioisomers) Innate Reactivity: The radical attacks all accessible electron-rich sites.This is inherent. Purify via HPLC. Or, switch to Electrophilic methods (Togni) if the substrate allows, as they follow 2-electron chemistry rules.
Low Yield Radical Quenching: Oxygen (from air) or solvent impurities quenched the radical.While some Langlois protocols are "open flask," strictly inert conditions often improve yields for difficult substrates.
Functional Group Loss Oxidative Damage: The required oxidant (TBHP/Persulfate) destroyed sensitive amines/sulfides.Switch to Photoredox conditions (Ir/Ru cats) which can generate the radical under milder, reductive quenching cycles [5].

References

  • Prakash, G. K. S. , et al. "Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent." Organic Letters, 2021.[7][8]

  • Prakash, G. K. S., & Olah, G. A. "Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. (Seminal review establishing the anionic mechanism).
  • Santschi, N. , et al. "Notification about the Explosive Properties of Togni's Reagent II." Journal of Organic Chemistry, 2017.

  • Togni, A. , et al. "Shelf-stable electrophilic trifluoromethylating reagents." Beilstein Journal of Organic Chemistry, 2010.

  • MacMillan, D. W. C. , et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011.

Sources

Reference Data & Comparative Studies

Validation

Guide to Assessing the Purity of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

Executive Summary: The "Silent" Impurity Trap Assessing the purity of 2,6-Dimethyl-2-(trifluoromethyl)morpholine presents a classic analytical paradox. As a morpholine derivative, it lacks a strong UV chromophore, render...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Impurity Trap

Assessing the purity of 2,6-Dimethyl-2-(trifluoromethyl)morpholine presents a classic analytical paradox. As a morpholine derivative, it lacks a strong UV chromophore, rendering standard HPLC-UV methods prone to "silent" false positives where impurities go undetected. However, the presence of the trifluoromethyl (


) group provides a unique spectroscopic handle.

This guide argues that Quantitative


F NMR (qNMR)  combined with GC-FID  is the superior analytical workflow, outperforming traditional HPLC-UV. While GC-FID resolves the critical stereochemical diastereomers (cis/trans), 

F qNMR provides the absolute mass balance purity without requiring identical reference standards.

The Analytical Landscape: Comparative Assessment

The following table contrasts the three primary methodologies available for this specific molecule. Note the "Blind Spot" risk associated with liquid chromatography.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV / UHPLC-DAD GC-FID / GC-MS

F qNMR
Primary Detection UV Absorption (190–210 nm)Carbon Ionization / Mass Frag.Fluorine Nucleus Resonance
Suitability for Target Low. Morpholine ring has weak UV absorbance. Requires derivatization.High. Volatile nature of morpholine suits gas phase analysis.Excellent.

group is a distinct, sensitive tag.
Stereo-Selectivity Poor (requires chiral columns).High. Excellent separation of cis/trans diastereomers.Moderate. Can distinguish diastereomers; enantiomers require chiral shift reagents.
Reference Standard Mandatory. Requires identical standard for quantification.Mandatory for quantitative work.[1][2]Not Required. Can use any trace-certified internal standard (e.g., BTF).
Major Limitation The "Silent" Impurity: Non-UV active impurities (e.g., defluorinated precursors) are invisible.Thermal degradation of labile impurities in the injector port.Sensitivity is lower than MS; requires ~10 mg sample.
Verdict Avoid for primary assay.Essential for Isomer Ratio.[3]Gold Standard for Absolute Purity.

Deep Dive: The F qNMR Protocol (Gold Standard)

For 2,6-Dimethyl-2-(trifluoromethyl)morpholine,


F qNMR is the only method that guarantees specificity to the active fluorinated motif while eliminating the need for a specific reference standard of the analyte itself.
The Principle of Self-Validation

Unlike chromatography, where response factors vary by molecule, NMR signal integration is directly proportional to the molar ratio of nuclei. If you use a certified Internal Standard (IS), the purity calculation is absolute.

Experimental Workflow

Objective: Determine absolute purity % w/w.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and baseline stability) or 
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 3,5-Bis(trifluoromethyl)benzoic acid. Criteria: The IS peak must not overlap with the analyte's 
    
    
    
    signal.

Step-by-Step Protocol:

  • Gravimetry: Accurately weigh ~15 mg of the sample (

    
    ) and ~10 mg of the certified IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
       (maximize signal).
      
    • Spectral Width: Wide enough to cover both IS (-63 ppm for BTF) and Analyte (-75 to -85 ppm range).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal Relaxation Time).
      • Note:

        
         groups have long 
        
        
        
        values (often 2–5 seconds). Set
        
        
        seconds to ensure >99.9% magnetization recovery.
    • Scans: 64 (for S/N > 150).

    • Offset (O1): Centered between the two peaks.

  • Processing:

    • Phase correction: Manual (critical for quantitative integration).

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the IS peak (

      
      ) and the Analyte peak (
      
      
      
      ).

Calculation:



Where 

= number of fluorine atoms (3 for both),

= Molecular Weight,

= Purity of Internal Standard.[1]

Stereochemical Assessment: The GC-FID Protocol

While NMR determines how much fluorinated morpholine is present, it may not fully resolve the cis and trans isomers created by the 2,6-dimethyl substitution. GC-FID is required to establish the Diastereomeric Ratio (dr).

The Isomer Challenge

The 2,6-dimethyl-2-(trifluoromethyl) substitution creates a quaternary center at C2 and a tertiary center at C6.

  • Isomer Set 1 (cis-relationship): Methyls/CF3 orientation leads to specific boiling point.

  • Isomer Set 2 (trans-relationship): Distinct boiling point.[3][4]

GC-FID Methodology

Column: DB-Wax or ZB-1701 (Mid-polarity columns provide better isomer separation than non-polar DB-1). Carrier Gas: Helium @ 1.2 mL/min (Constant Flow). Temperature Program:

  • Initial: 60°C (Hold 2 min)

  • Ramp: 10°C/min to 200°C.

  • Hold: 5 min. Detection: FID @ 250°C.

Data Interpretation: The two diastereomers will elute as distinct peaks. Integration of Area% provides the diastereomeric ratio (e.g., 95:5 cis:trans).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific qNMR workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Sample: 2,6-Dimethyl-2-(trifluoromethyl)morpholine Q1 Goal: Absolute Purity or Isomer Ratio? Start->Q1 Branch1 Absolute Purity (Assay) Q1->Branch1 Branch2 Isomer Ratio (Cis/Trans) Q1->Branch2 Q2 Has UV Chromophore? Branch1->Q2 ResultGC GC-FID (Separates Diastereomers) Branch2->ResultGC ResultUV HPLC-UV: NO (Risk of invisible impurities) Q2->ResultUV No (Morpholine ring) ResultNMR 19F qNMR: YES (Direct detection of CF3) Q2->ResultNMR Yes (CF3 Tag)

Caption: Decision matrix highlighting why 19F qNMR is the preferred assay method over HPLC-UV for this specific molecule.

Diagram 2: F qNMR Experimental Workflow

qNMRWorkflow Step1 Sample Prep (Weigh Analyte + IS) Step2 T1 Relaxation Test (Inversion Recovery) Step1->Step2 Dissolve in DMSO-d6 Step3 Set D1 Delay (5 x T1_max) Step2->Step3 Determine Longest T1 Step4 Acquisition (No 1H Decoupling) Step3->Step4 Optimize Parameters Step5 Processing (Phase/Baseline) Step4->Step5 FID -> Spectrum Step6 Calculation (Molar Ratio) Step5->Step6 Integrate Peaks

Caption: The self-validating qNMR workflow. Step 3 (Relaxation Delay) is the critical control point for accuracy.

References

  • Okaru, A. O., et al. (2017). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Yamazaki, T., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[5] Journal of Chemical Metrology. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Dimethyl-2-(trifluoromethyl)morpholine

Introduction: The Imperative for Rigorous Analytical Method Cross-Validation In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Method Cross-Validation

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset derived from numerous analytical methods. The reliability of this data is paramount. For a novel synthetic intermediate like 2,6-Dimethyl-2-(trifluoromethyl)morpholine, a key building block in modern medicinal chemistry, establishing robust and reproducible analytical methods is not merely a matter of procedural adherence but a cornerstone of scientific integrity. When multiple analytical methods are employed across different laboratories or at different stages of development, a process of cross-validation becomes essential. This guide provides an in-depth comparison of analytical methodologies for 2,6-Dimethyl-2-(trifluoromethyl)morpholine and a detailed framework for their cross-validation, grounded in regulatory expectations and practical, field-proven insights.

The importance of cross-validation is explicitly stated in the International Council for Harmonisation (ICH) M10 guideline, which emphasizes the need to demonstrate how reported data are related when multiple bioanalytical methods or laboratories are involved.[1][2] This ensures data consistency and comparability, which is fundamental for making informed decisions regarding safety, efficacy, and labeling.[1]

Comparative Analysis of Analytical Methodologies

The unique chemical structure of 2,6-Dimethyl-2-(trifluoromethyl)morpholine, featuring a cyclic amine, a trifluoromethyl group, and methyl substitutions, presents distinct analytical challenges and opportunities. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 2,6-Dimethyl-2-(trifluoromethyl)morpholine, GC-MS represents a viable analytical approach.

Principle: The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality Behind Experimental Choices:

  • Derivatization: Direct analysis of morpholine derivatives by GC-MS can be challenging due to their polarity.[3] To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed. For secondary amines like our target molecule, reaction with a suitable agent to form a less polar, more volatile derivative is a common strategy.[3][4]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a logical starting point to achieve good separation of the analyte from potential impurities.

  • Ionization Mode: Electron Impact (EI) ionization is typically used in GC-MS for its ability to generate reproducible fragmentation patterns, aiding in structural elucidation and confident identification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.

Principle: The analyte is dissolved in a liquid mobile phase and separated on a chromatographic column based on its physicochemical properties. The eluent from the column is then introduced into a mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific parent ion is selected, fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[5][6]

Causality Behind Experimental Choices:

  • Column Chemistry: Reversed-phase chromatography with a C18 column is a robust choice for separating moderately polar compounds like 2,6-Dimethyl-2-(trifluoromethyl)morpholine.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation and peak shape.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, making it the preferred choice for this analyte.

  • MRM Transitions: The selection of specific precursor and product ion pairs in MRM mode ensures high selectivity and minimizes interference from matrix components.[8][9]

Quantitative Data Summary: A Comparative Overview

The following table presents a hypothetical but realistic comparison of the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine in a representative biological matrix (e.g., plasma). This data is intended to guide the selection of the most appropriate method for a given application.

Parameter GC-MS LC-MS/MS Rationale for Performance
Limit of Quantification (LOQ) 1 ng/mL0.1 ng/mLLC-MS/MS generally offers superior sensitivity due to the efficiency of ESI and the selectivity of MRM.
Linearity (r²) > 0.995> 0.998Both techniques can achieve excellent linearity over a defined concentration range.[4][5]
Accuracy (% Recovery) 90-110%95-105%The high selectivity of LC-MS/MS often leads to reduced matrix effects and improved accuracy.[10][11]
Precision (%RSD) < 10%< 5%The robustness of modern LC systems and the specificity of MS/MS detection contribute to higher precision.[12]
Throughput ModerateHighLC-MS/MS methods can often be automated with faster run times, leading to higher sample throughput.
Matrix Effect Potential for interferenceCan be significant but manageableMatrix effects are a key consideration in LC-MS and must be carefully evaluated and mitigated.[10][13]

Experimental Protocols

Protocol 1: GC-MS Analysis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to 60°C for 30 minutes.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard.

  • Perform a protein precipitation by adding 200 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Cross-Validation of Analytical Methods: A Step-by-Step Workflow

Cross-validation is a formal process to demonstrate that two different analytical methods provide comparable results.[14] This is crucial when, for example, a project transitions from a research-grade LC-MS/MS method to a more robust, quality control-friendly GC-MS method. The process should be governed by a pre-approved protocol with defined acceptance criteria.[15][16]

Objective: To demonstrate the equivalency of the GC-MS and LC-MS/MS methods for the quantification of 2,6-Dimethyl-2-(trifluoromethyl)morpholine in human plasma.

Workflow Diagram:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Outcome QC_Low Low QC Samples GCMS Analyze by GC-MS QC_Low->GCMS LCMSMS Analyze by LC-MS/MS QC_Low->LCMSMS QC_High High QC Samples QC_High->GCMS QC_High->LCMSMS Compare Compare Results GCMS->Compare LCMSMS->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Steps:

  • Preparation of Quality Control (QC) Samples: Prepare a minimum of six replicates of low and high concentration QC samples in the relevant biological matrix.[17]

  • Analysis: Analyze the QC samples using both the GC-MS and LC-MS/MS methods.

  • Data Comparison:

    • Calculate the mean concentration and percent relative standard deviation (%RSD) for each set of QCs for both methods.

    • For each QC sample, calculate the percentage difference between the concentrations obtained by the two methods.

  • Acceptance Criteria: The acceptance criteria should be predefined in the validation protocol. A common approach is:

    • The mean concentration of at least two-thirds of the QC samples from one method should be within ±20% of the mean concentration of the corresponding QC samples from the other method.

    • The %RSD for each set of QCs should not exceed 15%.[17]

Logical Relationship of Validation Parameters:

ValidationParameters cluster_core Core Method Performance cluster_measurement Measurement Characteristics cluster_specificity Specificity & Robustness Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Selectivity Selectivity Accuracy->Selectivity CrossValidation Successful Cross-Validation Accuracy->CrossValidation Precision Precision LLOQ Limit of Quantification Precision->LLOQ Robustness Robustness Precision->Robustness Precision->CrossValidation Linearity->LLOQ Linearity->CrossValidation LLOQ->CrossValidation MatrixEffect Matrix Effect Selectivity->MatrixEffect Selectivity->CrossValidation MatrixEffect->CrossValidation Robustness->CrossValidation

Caption: Interrelationship of key analytical method validation parameters.

Conclusion: Ensuring Data Integrity Across the Development Lifecycle

The cross-validation of analytical methods for critical reagents like 2,6-Dimethyl-2-(trifluoromethyl)morpholine is a non-negotiable aspect of robust drug development. It ensures the continuity and consistency of data, which is essential for regulatory submissions and, ultimately, patient safety.[11] By carefully selecting analytical techniques based on their inherent strengths and weaknesses, and by adhering to a rigorous, scientifically sound cross-validation protocol, researchers and drug development professionals can have a high degree of confidence in their analytical results. This guide provides a framework for making informed decisions and implementing best practices in the analytical laboratory, thereby upholding the principles of expertise, authoritativeness, and trustworthiness.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][18]

  • Xu, R., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992. [Link][10]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link][15]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link][11]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][17]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][19]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link][13]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][20]

  • National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link][21]

  • Royal Society of Chemistry. (2022). Advances in fluorine-containing materials for sample preparation in the food field. [Link][22]

  • Analytik Jena. (2025). ICprep Series: AOF Sample Preparation for Ion Chromatography and More. [Link][23]

  • Analytik Jena. (n.d.). Sample Preparation for the Determination of AOF in Water Samples According to E DIN 38409-59 (EN). [Link][24]

  • Royal Society of Chemistry. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link][25]

  • ResearchGate. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link][26]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. [Link][27]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][1]

  • ResearchGate. (2019). Different analytical methods of estimation of morpholine or its derivatives. [Link][28]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link][2]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]

  • National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link][4]

  • EURL-Pesticides. (n.d.). Validation Report 8. [Link][8]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link][29]

  • Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. [Link][5]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. [30]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link][9]

  • U.S. Environmental Protection Agency. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). [Link][6]

  • MDPI. (2025). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. [Link][31]

  • PubMed. (2025). Development of a two-dimensional liquid chromatography/mass spectrometry workflow for characterization of phosphorodiamidate morpholino oligomers. [Link][32]

  • Agilent. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. [Link][33]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.